molecular formula C5H4INO B1351942 4-iodo-1H-pyrrole-2-carbaldehyde CAS No. 33515-62-7

4-iodo-1H-pyrrole-2-carbaldehyde

Cat. No.: B1351942
CAS No.: 33515-62-7
M. Wt: 221 g/mol
InChI Key: AEYJSULNKPFTAP-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrole-2-carbaldehyde (CAS 33515-62-7) is a versatile pyrrole derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C 5 H 4 INO, and it has a molecular weight of 221.00 g/mol . This compound is a key building block in the exploration of novel therapeutic agents. Specific research has highlighted its application in the synthesis of pyrrolyl diketo acid derivatives, which are investigated as dual inhibitors of HIV-1 integrase and RNase H . The iodine atom at the 4-position of the pyrrole ring makes it an excellent substrate for further functionalization through metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . For research involving AGEs (Advanced Glycation End products), the pyrrole-2-carboxaldehyde skeleton is of significant interest. Compounds with this structure, such as the diabetes molecular marker pyrraline, are formed in vivo and studied for their physiological activities . Handling and Storage: This compound requires careful handling. It is advised to store it in a cool, dark place under an inert atmosphere, ideally between 2°C and 8°C . It is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation . Regulatory Note: This product is intended For Research Use Only . It is not designed for diagnostic or therapeutic procedures, nor is it intended for human use.

Properties

IUPAC Name

4-iodo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYJSULNKPFTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405419
Record name 4-iodo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33515-62-7
Record name 4-iodo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide to its Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative with significant potential in synthetic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and explores its putative roles as an inhibitor of key bacterial enzymes, enoyl-ACP reductase and DNA gyrase B.

Core Concepts and Properties

This compound is a solid, five-membered heterocyclic compound distinguished by an iodine atom at the 4-position and a formyl group at the 2-position of the pyrrole ring.[1] Its molecular formula is C₅H₄INO, and it has a molecular weight of approximately 221 g/mol .[2] This compound is noted for its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where the iodine atom serves as a versatile handle for the introduction of various organic moieties.[3] In the solid state, it forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[3]

Physicochemical Data
PropertyValueReference(s)
CAS Number 33515-62-7[1]
Molecular Formula C₅H₄INO[2]
Molecular Weight 220.996 g/mol [1]
Melting Point 117-118 °C[2]
Boiling Point 319.3 ± 27.0 °C[1]
Flash Point 146.9 ± 23.7 °C[1]
Physical Form Solid
Purity Typically ≥97%[1]
Storage Refrigerator

Synthesis of this compound

Postulated Experimental Protocol:

Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF).[4]

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20 °C.[4]

  • After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes.[4]

  • Re-cool the mixture and add ethylene dichloride.[4]

  • Slowly add a solution of freshly distilled pyrrole in ethylene dichloride to the cooled mixture over one hour.[4]

  • After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[4]

  • Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.[4]

  • Reflux the mixture again for 15 minutes with vigorous stirring.[4]

  • After cooling, perform a liquid-liquid extraction with ether.[4]

  • Wash the combined organic layers with a saturated aqueous sodium carbonate solution and dry over an anhydrous salt.[4]

  • Remove the solvent under reduced pressure to obtain the crude 1H-pyrrole-2-carbaldehyde, which can be purified by recrystallization from petroleum ether.[4]

Step 2: Iodination of 1H-pyrrole-2-carbaldehyde

  • Dissolve 1H-pyrrole-2-carbaldehyde in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., HIO₃ or H₂O₂), dropwise to the cooled solution. The direct iodination of pyrrole derivatives often proceeds readily due to the electron-rich nature of the pyrrole ring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Spectral Properties

Detailed spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the data available for the parent compound, 1H-pyrrole-2-carbaldehyde, and the known effects of iodine substitution.

1H NMR Spectroscopy

The 1H NMR spectrum of 1H-pyrrole-2-carbaldehyde in acetone-d₆ shows signals for the aldehyde proton (~9.57 ppm), the NH proton (~11.41 ppm), and the pyrrole ring protons at approximately 7.24 ppm, 7.03 ppm, and 6.31 ppm.[5] For this compound, the proton at the 4-position would be absent. The signals for the remaining pyrrole protons at the 3- and 5-positions would likely experience a downfield shift due to the electron-withdrawing effect of the iodine atom.

13C NMR Spectroscopy

The 13C NMR spectrum of pyrrole shows signals at approximately 118 ppm and 108 ppm. In this compound, the carbon bearing the iodine atom would exhibit a significant upfield shift due to the heavy atom effect. The other carbon signals would be influenced by the electron-withdrawing nature of both the formyl and iodo substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-pyrrole-2-carbaldehyde shows characteristic peaks for the N-H stretching vibration, the C=O stretching of the aldehyde, and C-H and C-N stretching vibrations of the pyrrole ring.[6] For the 4-iodo derivative, the fundamental vibrational frequencies would be expected to shift due to the increased mass of the molecule and the electronic effects of the iodine substituent.

Mass Spectrometry

The mass spectrum of 1H-pyrrole-2-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.[7] The mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 221. A characteristic isotopic pattern for iodine would also be observed. Fragmentation would likely involve the loss of the iodine atom, the formyl group, and fragmentation of the pyrrole ring.

Potential Applications in Drug Development

Halogenated pyrrole derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Research suggests that pyrrole-based compounds may act as inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and DNA gyrase B (GyrB).[8][9]

Inhibition of Enoyl-ACP Reductase

Enoyl-ACP reductase is a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway of many bacteria, including Mycobacterium tuberculosis.[8] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Pyrrole-based compounds have been identified as potential inhibitors of this enzyme, often interacting with the active site and the NADH cofactor.[8] The presence of a halogen, such as iodine, on the pyrrole ring can enhance binding affinity and inhibitory activity.

Enoyl_ACP_Reductase_Inhibition Substrate (Enoyl-ACP) Substrate (Enoyl-ACP) Enoyl-ACP Reductase (InhA) Enoyl-ACP Reductase (InhA) Substrate (Enoyl-ACP)->Enoyl-ACP Reductase (InhA) Binds to active site NADH NADH NADH->Enoyl-ACP Reductase (InhA) Binds to active site Enoyl-ACP Reductase-NADH-Substrate Complex Enoyl-ACP Reductase-NADH-Substrate Complex Enoyl-ACP Reductase (InhA)->Enoyl-ACP Reductase-NADH-Substrate Complex Forms ternary complex Inhibited Complex Inhibited Complex Enoyl-ACP Reductase (InhA)->Inhibited Complex Forms inactive complex Product (Acyl-ACP) Product (Acyl-ACP) Enoyl-ACP Reductase-NADH-Substrate Complex->Product (Acyl-ACP) Catalyzes reduction NAD+ NAD+ Enoyl-ACP Reductase-NADH-Substrate Complex->NAD+ Releases This compound This compound This compound->Enoyl-ACP Reductase (InhA) Competitive Inhibition DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase (GyrA/GyrB) GyrB (ATPase subunit) GyrB (ATPase subunit) GyrA (Cleavage-rejoining subunit) GyrA (Cleavage-rejoining subunit) GyrB (ATPase subunit)->GyrA (Cleavage-rejoining subunit) Powers ADP + Pi ADP + Pi GyrB (ATPase subunit)->ADP + Pi Hydrolyzes Inhibition of ATPase Activity Inhibition of ATPase Activity GyrB (ATPase subunit)->Inhibition of ATPase Activity DNA Supercoiling DNA Supercoiling GyrA (Cleavage-rejoining subunit)->DNA Supercoiling Induces ATP ATP ATP->GyrB (ATPase subunit) Binds to ATPase site DNA Replication & Repair DNA Replication & Repair DNA Supercoiling->DNA Replication & Repair Enables This compound This compound This compound->GyrB (ATPase subunit) Competitive Inhibition Cell Death Cell Death Inhibition of ATPase Activity->Cell Death Leads to Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Compound (R-B(OR)2) Organoboron Compound (R-B(OR)2) Transmetalation Transmetalation Organoboron Compound (R-B(OR)2)->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 4-Aryl/Alkyl-1H-pyrrole-2-carbaldehyde 4-Aryl/Alkyl-1H-pyrrole-2-carbaldehyde Reductive Elimination->4-Aryl/Alkyl-1H-pyrrole-2-carbaldehyde Base Base Base->Transmetalation

References

Spectroscopic and Synthetic Profile of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While a complete, publicly available dataset of its spectroscopic data is not readily accessible, this document compiles predicted data based on the analysis of its parent compound, pyrrole-2-carbaldehyde, and established principles of spectroscopic interpretation. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, derived from well-established methodologies for the functionalization of pyrrole rings. The role of this and similar halogenated pyrroles as versatile intermediates in the synthesis of more complex molecular architectures is also discussed and visually represented. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a solid at room temperature.[1][2] It is a substituted pyrrole, a class of five-membered aromatic heterocyclic organic compounds. The presence of the iodo-substituent makes it a valuable precursor for cross-coupling reactions.[3]

PropertyValueSource
Molecular Formula C₅H₄INO[4][5]
Molecular Weight 220.996 g/mol [4]
CAS Number 33515-62-7[4]
Melting Point 117-118 °C[4]
Boiling Point (Predicted) 319.3 ± 27.0 °C[4]
Density (Predicted) 2.177 ± 0.06 g/cm³[4]
Physical Form Solid[1][2]

Predicted Spectroscopic Data

Due to the lack of publicly available spectra for this compound, the following data is predicted based on the known spectra of pyrrole-2-carbaldehyde and the expected influence of the iodine substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, and one signal for the aldehyde proton. The iodine atom at the 4-position will influence the chemical shifts of the neighboring protons, primarily through its electron-withdrawing inductive effect and anisotropic effects.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~9.5SingletAldehyde HTypical chemical shift for an aldehyde proton on an electron-deficient aromatic ring.
~7.2-7.4DoubletH5Expected to be downfield due to the anisotropic effect of the aldehyde and deshielding from the iodine.
~7.0-7.2DoubletH3Expected to be in a similar region to H5, coupled to it.
~12.0Broad SingletNHThe N-H proton of pyrroles is typically broad and downfield.

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~180C=OCharacteristic chemical shift for an aldehyde carbonyl carbon.
~140C2The carbon bearing the aldehyde group will be significantly downfield.
~135C5The carbon adjacent to the nitrogen and deshielded by iodine.
~125C3The carbon adjacent to the aldehyde-bearing carbon.
~80C4The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect".

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the stretching frequencies of the N-H, C-H, C=O, and C-I bonds.

Predicted Wavenumber (cm⁻¹)VibrationIntensity
~3300N-H stretchStrong, broad
~3100Aromatic C-H stretchMedium
~2850, ~2750Aldehyde C-H stretch (Fermi doublet)Medium to weak
~1670C=O stretch (carbonyl)Strong
~1500-1400C=C and C-N ring stretchingMedium to strong
~500-600C-I stretchMedium
Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak.

m/zInterpretation
221Molecular ion [M]⁺
127Iodine atom [I]⁺
94Loss of iodine [M-I]⁺
66Loss of iodine and CO [M-I-CO]⁺
Predicted UV-Vis Spectrum

Pyrrole and its derivatives typically exhibit strong absorption in the UV region. The introduction of an aldehyde group and an iodine atom is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole.

Predicted λmax (nm)Transition
~250-270π → π
~280-300n → π

Solvent: Ethanol or Methanol

Proposed Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the Vilsmeier-Haack formylation of 3-iodopyrrole. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 3-Iodopyrrole: Dissolve 3-iodopyrrole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This should be done carefully as the quenching is exothermic and involves gas evolution.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source to obtain the mass-to-charge ratio of the molecular ion and fragment ions.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) and record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.

Applications in Synthesis

Halogenated pyrroles, such as this compound, are valuable intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems that are often scaffolds for biologically active molecules. The iodine substituent serves as a versatile handle for various cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of a carbon-carbon bond between the pyrrole ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for the synthesis of complex molecules with potential applications in drug discovery.

Suzuki_Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) A->C B Aryl/Vinyl Boronic Acid or Ester B->C D 4-Aryl/Vinyl-1H-pyrrole-2-carbaldehyde C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

General Synthetic Utility

The aldehyde group at the 2-position provides another reactive site for a multitude of chemical transformations, further enhancing the synthetic utility of this building block.

Synthetic_Utility cluster_aldehyde Aldehyde Transformations cluster_iodo Iodine Transformations Start This compound Red Reduction (e.g., NaBH₄) Start->Red Ox Oxidation (e.g., Ag₂O) Start->Ox Wittig Wittig Reaction Start->Wittig Amine Reductive Amination Start->Amine Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Coupling Start->Heck Prod_alc Pyrrole-2-methanol Derivative Red->Prod_alc Prod_acid Pyrrole-2-carboxylic Acid Derivative Ox->Prod_acid Prod_alkene Pyrrole-2-alkene Derivative Wittig->Prod_alkene Prod_amine Pyrrole-2-methylamine Derivative Amine->Prod_amine Prod_aryl 4-Aryl-pyrrole Derivative Suzuki->Prod_aryl Prod_alkyne 4-Alkynyl-pyrrole Derivative Sonogashira->Prod_alkyne Prod_alkenyl 4-Alkenyl-pyrrole Derivative Heck->Prod_alkenyl

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. While detailed spectroscopic data is not widely published, its spectral characteristics can be reliably predicted. The synthetic routes to this compound are straightforward, relying on established methodologies. Its true value lies in its capacity to serve as a scaffold for the creation of more complex molecules through transformations of both the iodo and aldehyde functionalities, making it a compound of significant interest to the research and drug development communities.

References

Crystal Structure Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative of interest as a building block in medicinal chemistry, particularly for Suzuki–Miyaura coupling reactions.[1][2] This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a logical workflow for its analysis.

Crystallographic Data Summary

The crystal structure of this compound reveals a planar molecular geometry. In the solid state, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[1][2] The key crystallographic and structural parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₅H₄INO
Formula Weight221.00
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a3.869(1) Å
b13.334(3) Å
c13.167(3) Å
α90°
β95.60(2)°
γ90°
Volume676.8(3) ų
Z4
Calculated Density2.170 Mg/m³
Absorption Coefficient4.881 mm⁻¹
F(000)408
Refinement Details
Final R indices [I>2σ(I)]R1 = 0.0361, wR2 = 0.0869
R indices (all data)R1 = 0.0465, wR2 = 0.0913
Goodness-of-fit on F²1.096

Table 2: Selected Bond Lengths (Å)

BondLength
I1—C42.051(4)
O1—C61.218(5)
N1—C51.357(5)
N1—C21.364(5)
C2—C31.359(6)
C3—C41.401(6)
C4—C51.360(6)
C2—C61.444(6)

Table 3: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1···O1ⁱ0.862.032.861(5)163
Symmetry code: (i) −x+1, −y+1, −z+1

Experimental Protocols

The synthesis and crystallization of this compound, followed by its structural analysis, involved a multi-step process.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the iodination of pyrrole-2-carbaldehyde.[2] A mixture of this compound and 5-iodo-1H-pyrrole-2-carbaldehyde was initially produced and subsequently separated.[2]

Purification and Crystallization:

  • The crude product mixture was dissolved in dimethyl sulfoxide (DMSO).[2]

  • Chromatographic separation was performed on a C18 flash column using a stepwise gradient elution from 20% methanol in water to 100% methanol.[2]

  • A 9:1 mixture of 4-iodo- and 5-iodo-1H-pyrrole-2-carbaldehyde was obtained from the 70% methanol/30% water elution.[2]

  • Pure crystals of this compound suitable for X-ray diffraction were obtained by fractional crystallization from a dichloromethane/hexanes solution.[2]

X-ray Crystallography

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

Data Collection and Refinement:

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å).

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • The pyrrole N-H hydrogen atom was located in a difference Fourier map and refined with a distance restraint, while the C-H hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

Workflow and Structural Visualization

The overall process from synthesis to structural elucidation is depicted in the following workflow diagram.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis synthesis Iodination of Pyrrole-2-carbaldehyde chromatography C18 Flash Chromatography synthesis->chromatography Crude Product fractional_crystallization Fractional Crystallization (DCM/Hexanes) chromatography->fractional_crystallization Mixed Isomers xray_diffraction Single-Crystal X-ray Diffraction fractional_crystallization->xray_diffraction Pure Crystals data_collection Data Collection xray_diffraction->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement final_structure Crystallographic Data (Tables 1-3) structure_refinement->final_structure Final Structural Model

Caption: Workflow from synthesis to crystal structure determination.

The crystal packing is characterized by the formation of centrosymmetric dimers, a common motif for 2-acylpyrroles.[1] This dimerization is facilitated by N—H⋯O hydrogen bonds between the pyrrole nitrogen and the carbaldehyde oxygen of an adjacent molecule.

molecular_interaction Intermolecular Hydrogen Bonding cluster_dimer Centrosymmetric Dimer cluster_A cluster_B mol1 Molecule A (this compound) mol2 Molecule B (this compound) N1_A N1-H O1_A C=O1 O1_B C=O1 N1_A->O1_B N-H···O Hydrogen Bond N1_B N1-H N1_B->O1_A N-H···O Hydrogen Bond

Caption: Dimerization via N-H···O hydrogen bonds.

References

Reactivity of the Aldehyde Group in 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in the heterocyclic building block, 4-iodo-1H-pyrrole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: a reactive aldehyde group amenable to a wide range of transformations and an iodo-substituted aromatic ring poised for cross-coupling reactions. This document collates and presents key reactivity data, detailed experimental protocols for crucial transformations, and visual diagrams of reaction pathways to serve as a practical resource for researchers in the field. The chemoselectivity of reactions, particularly the ability to transform the aldehyde while preserving the synthetically valuable C-I bond, is a central focus.

Introduction

This compound is a versatile synthetic intermediate that combines the functionalities of an electron-deficient pyrrole ring, a reactive aldehyde, and an iodine substituent. The aldehyde group at the C2 position is susceptible to a variety of nucleophilic additions and other classical aldehyde transformations. Concurrently, the iodine atom at the C4 position serves as a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1]

Understanding the reactivity and chemoselectivity of the aldehyde group is paramount for its strategic use in multi-step syntheses. This guide focuses specifically on transformations of the carbaldehyde moiety, providing a foundation for its incorporation into complex molecular architectures.

General Reactivity Overview

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing attack by nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the pyrrole ring and the iodo substituent. The primary reaction pathways for the aldehyde group include reduction to an alcohol, oxidation to a carboxylic acid, olefination reactions (e.g., Wittig), and condensation reactions with active methylene compounds (e.g., Knoevenagel). A critical consideration in all transformations is the preservation of the C-I bond for subsequent elaboration.

G General Reactivity of this compound A This compound B (4-Iodo-1H-pyrrol-2-yl)methanol (Primary Alcohol) A->B Reduction (e.g., NaBH4) C 4-Iodo-1H-pyrrole-2-carboxylic Acid A->C Oxidation D Alkene Products (e.g., Acrylates, Acrylonitriles) A->D Olefination / Condensation (e.g., Wittig, Knoevenagel) E Substituted Amines A->E Reductive Amination

Caption: Major reaction pathways of the aldehyde group.

Key Transformations and Experimental Data

This section details specific transformations of the aldehyde group of this compound, supported by experimental protocols and quantitative data where available in the literature.

Reduction to Primary Alcohol

The most documented transformation of the aldehyde is its reduction to the corresponding primary alcohol, (4-iodo-1H-pyrrol-2-yl)methanol. This reaction is typically achieved with high chemoselectivity using mild hydride reagents, which do not affect the C-I bond.

Table 1: Reduction of this compound

Reagent(s)Solvent(s)TemperatureReaction TimeProductNotesReference
Sodium Borohydride (NaBH₄)Ethanol (EtOH)0 °C to RT1.5 hours(4-Iodo-1H-pyrrol-2-yl)methanolAcetic acid used for quench.[2]
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 °C to RT1 hour(1-(2-Hydroxyethyl)-4-iodopyrrol-2-yl)methanolAldehyde on N-substituted pyrrole reduced. Workup with pH adjustment.[3]
  • Setup: A reaction vessel is charged with a solution of 2-(2-Formyl-4-iodo-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate (5.01 mmol) in ethanol (25 mL).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (95 mg, 2.50 mmol) is added portion-wise to the cooled solution.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Quenching: The reaction is quenched by the addition of acetic acid.

  • Work-up: The mixture is concentrated in vacuo. The resulting residue is partitioned between water and dichloromethane. The organic layer is collected, dried over sodium sulfate, and concentrated to yield the product.

G cluster_0 Experimental Workflow: Aldehyde Reduction A Dissolve Substrate in Ethanol B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at 0 °C (30 min) then RT (1 hr) C->D E Quench with Acetic Acid D->E F Concentrate & Extract E->F G Isolate Product: (4-Iodo-1H-pyrrol-2-yl)methanol derivative F->G

Caption: Workflow for the reduction of the aldehyde.

Oxidation to Carboxylic Acid

While specific examples for the oxidation of this compound are not detailed in the reviewed literature, the transformation to 3-Bromo-1H-pyrrole-2-carboxylic acid from its corresponding aldehyde suggests that standard oxidizing agents can be employed. Care must be taken to select conditions that do not lead to degradation of the pyrrole ring or unwanted reactions at the iodo-position.

Table 2: Potential Oxidation Methods (Hypothetical based on Analogs)

Reagent(s)Solvent(s)General ConditionsProductPotential Issues
Potassium Permanganate (KMnO₄)Acetone/WaterBasic, followed by acidification4-Iodo-1H-pyrrole-2-carboxylic acidRing degradation, over-oxidation
Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)t-BuOH/WaterRoom Temperature4-Iodo-1H-pyrrole-2-carboxylic acidHigh chemoselectivity, mild conditions.
Olefination and Condensation Reactions

The aldehyde group is an excellent electrophile for C-C bond-forming reactions such as the Wittig olefination and Knoevenagel condensation. These reactions allow for the extension of the carbon skeleton at the C2 position, introducing valuable alkene functionalities. Although no specific protocols for this compound were found, general procedures are widely applicable.

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) would convert the aldehyde into an alkene. The choice of the ylide (stabilized or non-stabilized) would determine the stereoselectivity (E/Z) of the resulting double bond.

Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, triethylamine) would yield electron-deficient alkenes, which are versatile Michael acceptors.

G Logical Flow of Olefination/Condensation Start This compound Condition Select Reaction Type Start->Condition Wittig Wittig / HWE Reaction (Phosphonium Ylide) Condition->Wittig Olefination Knoevenagel Knoevenagel Condensation (Active Methylene Cmpd + Base) Condition->Knoevenagel Condensation Product_W Alkene Product (e.g., C=CHR) Wittig->Product_W Product_K Electron-Deficient Alkene (e.g., C=C(CN)CO2Et) Knoevenagel->Product_K

Caption: Decision path for C-C double bond formation.

Reductive Amination

Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. The process involves the initial formation of an imine or enamine intermediate by reaction with an amine, followed by in-situ reduction. This is a powerful tool for introducing nitrogen-containing side chains.

Table 3: Potential Reductive Amination Protocols (General)

Amine SourceReducing AgentSolvent(s)General ConditionsProduct Type
Primary AmineSodium Triacetoxyborohydride (STAB)Dichloromethane (DCM) or Dichloroethane (DCE)Room Temperature, often with catalytic acetic acidSecondary Amine
Secondary AmineSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Mildly acidic pH (6-7)Tertiary Amine

Chemoselectivity Considerations

A key advantage of this compound is the orthogonal reactivity of its two main functional groups.

  • Aldehyde vs. Iodo Group: Mild nucleophilic additions, reductions with borohydrides, and base-catalyzed condensations at the aldehyde group can typically be performed without affecting the C-I bond. This allows for elaboration of the C2-substituent first.

  • Iodo Group vs. Aldehyde: Conversely, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-I bond can be conducted while preserving the aldehyde, provided that the reaction conditions (base, nucleophile) are compatible. The aldehyde remains available for subsequent transformations after the core scaffold has been modified.

Conclusion

The aldehyde group of this compound is a robust and versatile functional handle. Its reactivity mirrors that of typical aromatic aldehydes, with a high propensity for nucleophilic addition and condensation reactions. The well-documented, chemoselective reduction to the primary alcohol highlights its utility in synthetic sequences. While specific literature examples for other transformations like oxidation, Wittig, and Knoevenagel reactions on this exact substrate are sparse, established methodologies for analogous systems can be confidently applied. The ability to selectively manipulate the aldehyde while preserving the iodo group for subsequent cross-coupling makes this compound a valuable and strategic building block for the synthesis of complex, biologically active molecules and functional materials.

References

An In-depth Technical Guide to the NMR Spectral Characteristics of 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral properties of 4-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived public data, this guide combines predicted NMR chemical shifts with established principles of pyrrole spectroscopy to offer a comprehensive resource for the identification and characterization of this compound.

Predicted NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced computational algorithms and are presented as a guide for spectral interpretation. The predictions are based on the fundamental principles of NMR spectroscopy and take into account the electronic effects of the iodo and formyl substituents on the pyrrole ring. It is important to note that experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
H-1 (N-H)9.5 - 11.0Broad Singlet
H-37.1 - 7.3Doublet
H-57.4 - 7.6Doublet
Aldehyde (CHO)9.6 - 9.8Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-2130 - 135
C-3125 - 130
C-475 - 80
C-5128 - 133
Aldehyde (CHO)178 - 183

Structural Representation and Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering convention used for assigning NMR signals.

Caption: Structure of this compound.

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the synthesis of pyrrole-2-carbaldehydes.[1][2][3]

Materials:

  • Pyrrole

  • Iodine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Iodination of Pyrrole: Pyrrole is first iodinated to form 4-iodopyrrole. This can be achieved using various iodinating agents, with a common method involving the reaction of pyrrole with iodine in the presence of a base or an oxidizing agent.

  • Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride).

  • Formylation: The solution of 4-iodopyrrole in a suitable solvent such as dichloromethane (DCM) is then added dropwise to the pre-formed Vilsmeier reagent at low temperature. The reaction mixture is then typically warmed to room temperature or gently heated to drive the reaction to completion.

  • Work-up: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[4][5]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 or 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean and dry NMR tube.

  • Add a small amount of TMS (0.03% v/v) as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of the target compound to its structural confirmation using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Pyrrole, Iodine, DMF, POCl3) iodination Iodination of Pyrrole start->iodination vilsmeier Vilsmeier-Haack Formylation iodination->vilsmeier workup Aqueous Work-up vilsmeier->workup purification Column Chromatography workup->purification product This compound purification->product nmr_sample NMR Sample Preparation product->nmr_sample h_nmr 1H NMR Acquisition nmr_sample->h_nmr c_nmr 13C NMR Acquisition nmr_sample->c_nmr data_analysis Spectral Data Analysis h_nmr->data_analysis c_nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Synthesis and Characterization Workflow. Caption: Synthesis and Characterization Workflow.

References

Physical and chemical properties of iodinated pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Iodinated Pyrroles

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of iodinated pyrroles. Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of iodine atoms to the pyrrole ring significantly modifies its electronic properties, reactivity, and biological activity, making iodinated pyrroles valuable intermediates in medicinal chemistry and drug development.[3] This document details their synthesis, physical characteristics, spectroscopic signatures, and chemical reactivity, supported by experimental protocols and structured data for ease of reference.

Physical and Spectroscopic Properties

The physical state and spectroscopic characteristics of iodinated pyrroles are fundamental for their identification, purification, and analysis. Properties such as melting point and spectroscopic data are highly dependent on the position and number of iodine substituents, as well as other groups on the pyrrole ring.

General Physical Properties

The introduction of iodine, a heavy halogen, generally increases the melting point and density of the parent pyrrole. While simple iodinated pyrroles may be liquids or low-melting solids, more complex or poly-iodinated derivatives are typically crystalline solids.[4][5] For instance, 2,3,4,5-tetraiodo-1H-pyrrole, also known as Iodol, is a solid.[6]

PropertyDescriptionCitation
Appearance Colorless to yellowish or brown solids/liquids. Compounds can darken upon exposure to air and light.[7]
Melting Point Varies widely based on substitution. Generally increases with the number of iodine atoms. (See Table 2 for examples).[4][5]
Solubility Generally soluble in common organic solvents like dichloromethane, diethyl ether, and THF. Poorly soluble in water.[8][9]
Acidity (pKa) The N-H proton of pyrrole is moderately acidic, with a pKa of approximately 17.5. This allows for deprotonation with strong bases.[7]
Basicity (pKb) Pyrrole is a very weak base (pKa of the conjugate acid is -3.8) due to the delocalization of the nitrogen lone pair into the aromatic system.[7][10]
Spectroscopic Data Summary

Spectroscopic analysis is critical for structure elucidation. The following table summarizes typical spectroscopic data for representative iodinated pyrrole derivatives, compiled from various synthetic reports.

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λ_max, nm)Citation(s)
Pyrrole 6.68 (H2, H5), 6.22 (H3, H4) in CDCl₃Not specified3396 (N-H stretch)203, 250, 287[7][11]
(±)-cis-1,4-Diphenyl-3-(1H-pyrrol-1-yl)azetidin-2-one 5.43, 5.74, 5.87 (pyrrole), 6.47 (pyrrole), 7.14–7.42 (aromatic)62.12, 68.43, 109.08, 117.90, 120.44, 125.05, 126.77, 128.60, 129.59, 132.67, 137.84, 162.033247, 2913, 1759, 1516, 1450, 1291, 1115, 712Not specified[5]
1-(2-Aminopyridyl)-2,5-dimethylpyrrole 2.12 (6H, s), 5.90 (2H, s), 7.29 (2H, d, m), 7.82 (1H, m), 8.60 (1H, m)Not specifiedNot specifiedNot specified[8]
2,3,4,5-tetraiodo-1H-pyrrole (Iodol) IUPAC Name: 2,3,4,5-tetraiodo-1H-pyrroleFormula: C₄HI₄NNot specifiedNot specified[6]

Note: Spectroscopic values are highly sensitive to the solvent used and the specific substitution pattern on the pyrrole ring.

Chemical Properties and Reactivity

The chemical behavior of iodinated pyrroles is governed by the electron-rich nature of the pyrrole ring and the properties of the carbon-iodine bond.

Synthesis of Iodinated Pyrroles

Iodinated pyrroles can be synthesized either by direct iodination of a pre-formed pyrrole ring or by constructing the ring from iodine-containing precursors.

  • Direct Iodination: Pyrrole undergoes electrophilic substitution readily. Direct iodination can be achieved using reagents like iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid.[12] The reaction conditions can be tuned to control the degree and position of iodination.

  • Iodine-Catalyzed Paal-Knorr Synthesis: A common and efficient method for synthesizing substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Molecular iodine has been shown to be an effective catalyst for this reaction, often proceeding under mild, solvent-free, or microwave-assisted conditions.[8][13][14]

Reactivity of the Iodinated Pyrrole Ring
  • Electrophilic Substitution: The iodine atom is a deactivating substituent but directs incoming electrophiles to the ortho and para positions (relative to the iodine). However, the overall high reactivity of the pyrrole ring means that further substitution is often facile.

  • N-Alkylation/Acylation: The pyrrole nitrogen can be deprotonated by a strong base to form a pyrrolide anion, which is nucleophilic.[7] This anion can then react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted pyrroles.

  • Cross-Coupling Reactions: The C-I bond in iodinated pyrroles is a key functional handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of aryl, alkyl, and alkynyl groups, making iodinated pyrroles highly valuable building blocks in the synthesis of complex molecules and potential drug candidates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following are representative protocols for the synthesis and characterization of pyrrole derivatives.

Protocol for Iodine-Catalyzed Synthesis of N-Substituted Pyrroles

This protocol is adapted from a modified Paal-Knorr synthesis using molecular iodine as a catalyst.[8]

Materials:

  • Primary amine (1.0 mmol)

  • Hexane-2,5-dione (1.2 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Tetrahydrofuran (THF) (5 mL)

  • Dichloromethane (DCM)

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 mmol) and hexane-2,5-dione (1.2 mmol) in THF (5 mL) at room temperature, add iodine (0.1 mmol).

  • Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add dichloromethane (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash successively with 5% Na₂S₂O₃ solution (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL).[8] The thiosulfate wash quenches any remaining iodine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically via column chromatography on silica gel.

Protocol for Characterization

Melting Point Determination:

  • Melting points can be measured using a manual or automated melting point apparatus, such as a Fisher Scientific Mel-Temp apparatus.[4][5][13] The sample is placed in a capillary tube and heated slowly, with the range from the first liquid drop to complete melting being recorded.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) as an internal standard.[5][8]

  • FT-IR Spectroscopy: Infrared spectra are registered on an FTIR spectrophotometer. Solid samples are often prepared as KBr discs.[4][5]

  • Elemental Analysis: Carbon, Hydrogen, and Nitrogen (CHN) analyses are conducted using an elemental analyzer to confirm the empirical formula of the synthesized compound.[4][13]

Visualization of Workflows and Reactions

Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical transformations.

G General Workflow for Synthesis and Purification of Iodinated Pyrroles reagents Reactants (e.g., Amine, 1,4-Diketone) reaction Iodine-Catalyzed Reaction (Stirring at RT in THF) reagents->reaction workup Aqueous Workup (Wash with Na2S2O3, NaHCO3, Brine) reaction->workup drying Drying (Anhydrous Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure Iodinated Pyrrole purification->product

Caption: Workflow for the synthesis and purification of iodinated pyrroles.

G Iodine-Catalyzed Paal-Knorr Pyrrole Synthesis cluster_reactants Reactants amine Primary Amine (R-NH2) intermediate Intermediate (Di-imine/Enamine) amine->intermediate diketone 1,4-Diketone diketone->intermediate catalyst Iodine (I2) (Catalyst) catalyst->intermediate catalyzes cyclization Cyclization & Dehydration intermediate->cyclization product N-Substituted Pyrrole cyclization->product

Caption: Reaction scheme for the Paal-Knorr synthesis of pyrroles.

Role in Drug Development and Medicinal Chemistry

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[10] Iodinated pyrroles serve as critical intermediates in the synthesis of these complex molecules and as pharmacophores in their own right.

  • Modulation of Biological Activity: The introduction of iodine can significantly alter a molecule's size, lipophilicity, and electronic distribution. These changes can enhance binding affinity to biological targets, such as enzymes or receptors, thereby improving therapeutic efficacy.[3]

  • Metabolic Blocking: Placing a bulky iodine atom at a metabolically susceptible position on the pyrrole ring can block enzymatic degradation, increasing the drug's half-life and bioavailability.

  • Synthetic Handle: As previously mentioned, the C-I bond is ideal for introducing further molecular complexity via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

  • Bioisosteric Replacement: Iodine can serve as a bioisostere for other groups, helping to fine-tune the pharmacological profile of a lead compound.

  • Antimicrobial and Anticancer Applications: Various studies have explored iodinated pyrrole derivatives for their potential as antimicrobial and anticancer agents.[4][15] For example, certain iodo-dihydro-pyrrol-2-one compounds have demonstrated activity against Staphylococcus aureus and Candida albicans.[15]

G Role of Iodinated Pyrroles in Drug Discovery Pipeline start Iodinated Pyrrole (Building Block) synthesis Chemical Synthesis (e.g., Cross-Coupling) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: The function of iodinated pyrroles as key starting materials in drug discovery.

References

Starting materials for 4-iodo-1H-pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus is on a modern and versatile synthetic route, detailing the necessary starting materials, experimental procedures, and expected yields.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of the iodo-, formyl-, and N-H functional groups provides multiple reaction sites for further chemical transformations, such as cross-coupling reactions, condensations, and N-substitutions. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and functional materials.

Synthetic Approach: Tandem Ring-Contraction/Regioselective C–H Iodination

A contemporary and efficient method for the synthesis of 4-iodopyrrole-2-carbaldehydes involves a tandem ring-contraction and regioselective C-H iodination of pyridinium salts. This approach offers a direct route to the desired product from readily available starting materials.[1]

Starting Materials

The primary starting materials for this synthesis are:

  • Pyridinium Salts: These can be prepared from the corresponding pyridines and alkyl halides.

  • Sodium Iodide (NaI): Serves as the iodine source.[1]

  • Sodium Persulfate (Na₂S₂O₈): Acts as the oxidant.[1]

  • Sodium Carbonate (Na₂CO₃): Used as a base.[1]

  • Solvents: Acetonitrile (MeCN) and Water (H₂O).[1]

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_pyridinium Pyridinium Salt reaction_vessel MeCN/H₂O 80 °C, 16-24 h start_pyridinium->reaction_vessel Substrate start_reagents NaI, Na₂S₂O₈, Na₂CO₃ start_reagents->reaction_vessel Reagents final_product This compound reaction_vessel->final_product Yields up to 76% Reaction_Mechanism I_minus I⁻ I_radical I• I_minus->I_radical S2O8_2minus S₂O₈²⁻ SO4_radical SO₄⁻• S2O8_2minus->SO4_radical Heat I_plus I⁺ I_radical->I_plus Further Oxidation SO4_radical->I_radical Oxidation of I⁻ SO4_2minus SO₄²⁻ Pyrrole_intermediate Pyrrole Intermediate Iodinated_product 4-iodopyrrole-2-carbaldehyde Pyrrole_intermediate->Iodinated_product Electrophilic Iodination with I⁺

References

An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Reactions, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. This document details the physicochemical properties, synthesis, and key applications of this versatile building block, with a particular focus on its role in Suzuki-Miyaura coupling reactions and its potential as an inhibitor of enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and development.

Compound Identification and Properties

This compound is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 33515-62-7[1]
Molecular Formula C₅H₄INO
Molecular Weight 220.997 g/mol
Appearance Solid
Melting Point 117-118 °C[1]
Boiling Point 319.3±27.0 °C at 760 mmHg[1]
InChI Key AEYJSULNKPFTAP-UHFFFAOYSA-N
SMILES O=Cc1[nH]cc(I)c1

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formylation of a pyrrole precursor followed by iodination, or vice-versa. A common synthetic strategy involves the Vilsmeier-Haack reaction for formylation.

Conceptual Synthetic Pathway

A plausible synthetic route involves the initial formylation of pyrrole to yield 1H-pyrrole-2-carbaldehyde, followed by a regioselective iodination at the 4-position.

Synthesis_Pathway Pyrrole Pyrrole Pyrrole_Carbaldehyde 1H-pyrrole-2-carbaldehyde Pyrrole->Pyrrole_Carbaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) Iodo_Pyrrole_Carbaldehyde This compound Pyrrole_Carbaldehyde->Iodo_Pyrrole_Carbaldehyde Iodination (e.g., I₂, NaHCO₃)

Caption: General synthetic scheme for this compound.

Experimental Protocol: Iodination of 1H-pyrrole-2-carbaldehyde (Illustrative)

Materials:

  • 1H-pyrrole-2-carbaldehyde

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-pyrrole-2-carbaldehyde in dichloromethane.

  • Add a solution of sodium bicarbonate in water to the reaction mixture.

  • To the stirred biphasic mixture, add a solution of iodine in dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with aqueous sodium thiosulfate solution to quench excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Organic Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable building block for creating more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the iodinated pyrrole and an organoboron compound.[3]

Reaction Scheme

Suzuki_Coupling cluster_conditions Reaction Conditions Iodo_Pyrrole This compound Coupled_Product 4-aryl-1H-pyrrole-2-carbaldehyde Iodo_Pyrrole->Coupled_Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Product Pd Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide, which can be adapted for this compound. Microwave-assisted protocols can significantly shorten reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, DMF, Toluene)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) or using microwave irradiation (e.g., 150 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-aryl-1H-pyrrole-2-carbaldehyde product.

Biological Significance and Drug Development

Pyrrole-containing compounds exhibit a wide range of biological activities. This compound has been identified as a potential pharmacophore for the inhibition of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. Inhibition of this pathway is a validated strategy for the development of new antitubercular drugs.

Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP, an essential step in mycolic acid biosynthesis, which is a major component of the mycobacterial cell wall. The pyrrole-2-carbaldehyde scaffold can be designed to fit into the active site of InhA, disrupting its catalytic activity and ultimately leading to bacterial cell death.

InhA_Inhibition cluster_FAS Fatty Acid Synthesis II (FAS-II) Pathway Precursor Precursor Elongation_Cycle Elongation_Cycle Precursor->Elongation_Cycle Mycolic_Acid Mycolic_Acid Elongation_Cycle->Mycolic_Acid InhA Enoyl-ACP Reductase (InhA) Elongation_Cycle->InhA catalyzes reduction step Pyrrole_Compound 4-iodo-1H-pyrrole- 2-carbaldehyde Derivative Pyrrole_Compound->InhA Inhibits

Caption: Inhibition of the FAS-II pathway by targeting InhA.

Experimental Protocol: InhA Inhibition Assay (Spectrophotometric)

This protocol describes a general method to assess the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

  • Recombinant M. tuberculosis enoyl-[acyl-carrier-protein] reductase (InhA)

  • NADH

  • trans-2-dodecenoyl-CoA (or other suitable substrate)

  • This compound (or test compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADH solution, and the test compound solution (final DMSO concentration should be low, e.g., <1%).

  • Initiate the reaction by adding the InhA enzyme.

  • Incubate for a short period.

  • Start the reaction by adding the substrate (trans-2-dodecenoyl-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile molecule for researchers in organic synthesis and medicinal chemistry. Its utility as a precursor in Suzuki-Miyaura coupling allows for the straightforward synthesis of a diverse library of substituted pyrroles. Furthermore, its potential as a scaffold for the development of novel InhA inhibitors highlights its importance in the ongoing search for new antitubercular agents. The information and protocols provided in this guide are intended to support and facilitate further research and application of this promising compound.

References

Stability and Storage of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-iodo-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines information from chemical suppliers with established principles of organic chemistry and forced degradation studies to offer best-practice recommendations.

Core Stability Profile and Recommended Storage

This compound is a solid, light-sensitive, and potentially air-sensitive compound. Proper storage is crucial to maintain its purity and integrity over time. The primary recommended storage condition is at low temperatures, in a sealed container, and protected from light and moisture.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature -20°C or Refrigerator (2-8°C)[1][2][3]To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen)To protect from air and moisture, which can lead to oxidation and hydrolysis.
Light Amber vial or stored in the darkTo prevent photodegradation, as many pyrrole derivatives are light-sensitive.
Moisture Store in a dry environment, away from moisture[1][3]To prevent hydrolysis of the aldehyde group and potential reactions with the pyrrole ring.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in the reviewed literature, based on the functional groups present (iodo-substituted pyrrole and an aldehyde), the following degradation routes are plausible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (oxygen). The pyrrole ring itself can also undergo oxidative degradation, often leading to colored polymeric byproducts. The observation that pyrrole-2-carboxaldehyde darkens on exposure to air suggests this is a likely degradation pathway.

  • Photodegradation: Pyrrole-containing compounds are often sensitive to light. UV or visible light can promote the formation of reactive species, leading to dimerization, polymerization, or cleavage of the pyrrole ring. The carbon-iodine bond may also be susceptible to photolytic cleavage.

  • Hydrolysis: While generally less reactive than esters or amides, the aldehyde group can potentially undergo hydration in the presence of water, although this is typically a reversible process. The stability of the iodo-substituent to hydrolysis under various pH conditions would also be a consideration.

  • Acid/Base Instability: Pyrroles can be unstable in the presence of strong acids, which can lead to polymerization. The stability of the compound across a range of pH values should be considered, especially in solution.

Experimental Protocols: Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation study should be conducted. The following is a generalized protocol based on ICH guidelines, which would need to be optimized for this specific compound.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Methods:
  • Test Substance: this compound

  • Analytical Method: A stability-indicating HPLC method with a suitable detector (e.g., UV-Vis) should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (LC-MS) would be beneficial for the identification of degradants.

  • Stress Conditions:

    • Hydrolytic Stress:

      • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

      • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

      • Analyze samples at each time point by the stability-indicating HPLC method.

    • Oxidative Stress:

      • Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

      • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

      • Analyze samples at various time points.

    • Thermal Stress:

      • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

      • Analyze the sample for any degradation.

    • Photolytic Stress:

      • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

      • Maintain a dark control sample under the same conditions.

      • Analyze the samples after a defined exposure period.

Data Presentation:

The results of the forced degradation study should be presented in a clear, tabular format, summarizing the percentage of degradation and the formation of any major degradation products under each stress condition.

Table 2: Example Data Summary from a Forced Degradation Study
Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (Retention Time)
0.1 N HCl72 hours60°C
0.1 N NaOH72 hours60°C
Purified Water72 hours60°C
3% H₂O₂24 hours25°C
Dry Heat (Solid)7 days80°C
Photolytic (Solid)1.2 million lux hours25°C
Photolytic (Solution)1.2 million lux hours25°C

Visualizations

The following diagrams illustrate the logical relationships in the stability and handling of this compound.

Stability_Pathway Compound This compound (Stable) Storage Recommended Storage Conditions (-20°C, Sealed, Dark, Dry) Compound->Storage Requires Degradation Degradation Products Compound->Degradation Degrades to Storage->Compound Maintains Stressors Stress Factors (Light, Air, Moisture, Heat) Stressors->Degradation Leads to Experimental_Workflow Start Start: Pure this compound Stress Expose to Stress Conditions (Hydrolysis, Oxidation, Thermal, Photolytic) Start->Stress Analysis Analyze via Stability-Indicating HPLC/LC-MS Stress->Analysis Data Quantify Degradation & Identify Products Analysis->Data End End: Stability Profile Established Data->End

References

The Untapped Therapeutic Potential of 4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity. Among the vast array of pyrrole derivatives, 4-iodo-1H-pyrrole-2-carbaldehyde stands out as a promising, yet underexplored, molecule. Its unique combination of a reactive aldehyde group, an iodine substituent, and a pyrrole nucleus suggests a high potential for derivatization and interaction with biological targets. This technical guide consolidates the available, albeit indirect, evidence for the potential biological activities of this compound and its derivatives, focusing on antimicrobial and anticancer applications. We present a comprehensive overview of its role as a versatile synthetic intermediate, the influence of its structural features on bioactivity, and detailed experimental protocols for its potential evaluation. This document aims to serve as a foundational resource for researchers looking to unlock the therapeutic promise of this intriguing heterocyclic compound.

Introduction: The Significance of the Pyrrole Moiety

Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in many natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for molecules designed to interact with biological macromolecules. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4]

This compound is a strategically functionalized pyrrole. The aldehyde group at the 2-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The iodine atom at the 4-position is particularly noteworthy. Halogenation, especially iodination, has been shown to significantly enhance the biological activity of various heterocyclic compounds, a phenomenon sometimes referred to as the "iodine effect."[5] This is often attributed to the increased lipophilicity and the ability of iodine to form halogen bonds, which can contribute to stronger binding to target proteins.

While direct studies on the biological activity of this compound are scarce, its structural similarity to other biologically active pyrroles and its potential as a synthetic precursor warrant a thorough investigation of its therapeutic potential. This guide will explore this potential by examining the known activities of related compounds and outlining the experimental pathways for future research.

Potential Biological Activities

Based on the broader class of pyrrole-containing compounds and the influence of its specific substituents, this compound is predicted to have potential in several therapeutic areas.

Antimicrobial Activity

The pyrrole nucleus is a common feature in many antimicrobial agents. The potential of this compound as an antimicrobial agent is supported by several lines of evidence from related compounds.

  • Antibacterial Potential: Studies on pyrrole-ligated 1,3,4-oxadiazoles have demonstrated that iodophenol substituents lead to superior antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii) bacteria.[5] For instance, an iodophenol-containing derivative exhibited a minimum inhibitory concentration (MIC) of less than 2 μg/mL against A. baumannii, a pathogen known for its high resistance to common antibiotics.[6] The presence of the iodine atom in this compound suggests it could be a precursor to potent antibacterial agents. Furthermore, various tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria.[7]

  • Antifungal Potential: Pyrrole derivatives have also been investigated for their antifungal properties. The synthesis of novel pyrroles and fused pyrroles has yielded compounds with activity against Candida albicans.[8] While specific data on iodinated pyrrole aldehydes is lacking, the general antifungal activity of the pyrrole class suggests this is a viable area for investigation.

  • Antitubercular Potential: Enoyl-ACP reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated drug target. Research has shown that pyrrole carbaldehyde can serve as a pharmacophore for enoyl-ACP reductase inhibitors.[9] Molecular docking studies of pyrrole carbaldehyde analogs have indicated strong binding interactions with the active site of this enzyme.[9] This suggests that this compound could be a valuable starting point for the development of novel antitubercular agents.

Anticancer Activity

The anticancer potential of pyrrole derivatives is well-documented, with compounds targeting various mechanisms of cancer cell proliferation and survival.[2][10][11]

  • Cytotoxicity against Cancer Cell Lines: A wide range of heterocyclic compounds, including those with a pyrrole core, have been evaluated for their cytotoxicity against numerous human cancer cell lines.[12] For example, certain pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against colon cancer (LoVo) cells.[13] The structural features of this compound make it a candidate for derivatization to produce compounds with potent cytotoxic effects.

  • Enzyme Inhibition: A common mechanism of action for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and division.[14] Pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrrole precursors, have been identified as dual inhibitors of Aurora kinase A and EGFR, both of which are implicated in cancer progression.[2] The aldehyde functionality of this compound provides a route to synthesize such fused heterocyclic systems.

  • Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Heterocyclic compounds can trigger apoptosis through both intrinsic and extrinsic signaling pathways.[14] The evaluation of novel pyrrole derivatives for their ability to induce apoptosis is a standard component of anticancer drug screening.

Quantitative Data on Related Compounds

While no direct quantitative data for this compound is available in the reviewed literature, the following tables summarize the activity of structurally related compounds to provide a benchmark for its potential efficacy.

Table 1: Antibacterial Activity of Related Pyrrole Derivatives

Compound ClassBacterial StrainMIC (μg/mL)Reference
Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazoleAcinetobacter baumannii< 2[5][6]
Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazoleStaphylococcus aureus8[5]
Tetrasubstituted pyrrole derivative (Compound 4)Staphylococcus aureus- (30 mm inhibition zone)[7]
Tetrasubstituted pyrrole derivative (Compound 11)Staphylococcus aureus- (24 mm inhibition zone)[7]
Pyrrole-benzamide derivativeMycobacterium tuberculosis H37Rv3.12 - 12.5[1]
Pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37Rv0.7[1]

Table 2: Anticancer Activity of Related Pyrrole Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Pyrrolo[2,3-d]pyrimidine (Compound 8)EGFR enzymeIC503.76 nM[2]
Pyrrolo[2,3-d]pyrimidine (Compound 8)Aurora kinase A enzymeIC501.99 μM[2]
Pyrrolopyrimidine derivativesA375 (Melanoma)IC508.55 - 23.45 μM[2]
Pyrrole derivative (Compound 9)HEPG2 (Liver)IC503.0 ± 1.6 µM
Pyrrole derivative (Compound 10)Hepa1-6 (Liver)IC503.4 ± 0.4 µM

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological potential of this compound and its derivatives.

Synthesis of Derivatives from this compound

The aldehyde group of this compound is a key functional group for derivatization. One common reaction is the condensation with hydrazides to form hydrazones, which can then be cyclized to form various five-membered heterocycles.

Protocol: Synthesis of a Pyrrole-ligated 1,3,4-Oxadiazole Derivative

  • Step 1: Formation of the N-Benzoylhydrazone Intermediate.

    • Dissolve equimolar amounts of this compound and benzohydrazide in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzoylhydrazone.

  • Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole.

    • Dissolve the purified N-benzoylhydrazone in dimethyl sulfoxide (DMSO).

    • Add a stoichiometric amount of iodine (I₂) to the solution.

    • Heat the reaction mixture at 85 °C for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrrole-ligated 1,3,4-oxadiazole.[5][6]

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve the test compound (this compound or its derivative) in DMSO to a high concentration (e.g., 2500 µg/mL).[7]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol: Annexin V/Propidium Iodide Assay for Apoptosis

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a defined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound hydrazone Hydrazone Formation start->hydrazone + Hydrazide cyclization Oxidative Cyclization hydrazone->cyclization I2, DMSO derivative Novel Pyrrole Derivative cyclization->derivative antimicrobial Antimicrobial Assays (MIC Determination) derivative->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) derivative->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound Pyrrole Derivative mito Mitochondrial Stress compound->mito death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathways targeted by pyrrole derivatives.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential in the field of drug discovery. While direct biological data is currently limited, the extensive literature on related pyrrole derivatives strongly suggests its promise as a precursor for novel antimicrobial and anticancer agents. The presence of both a reactive aldehyde and an iodine substituent provides a rich chemical space for the generation of diverse molecular libraries with enhanced biological activities.

Future research should focus on the systematic synthesis and screening of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be essential for their development as therapeutic agents. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for initiating such research programs, with the ultimate goal of translating the chemical potential of this compound into tangible clinical benefits.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-1H-pyrrole-2-carbaldehyde with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-1H-pyrrole-2-carbaldehydes, which are valuable intermediates in medicinal chemistry and drug development. The pyrrole scaffold is a common motif in biologically active compounds, and the ability to functionalize it at the 4-position opens up a wide range of synthetic possibilities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] It is a versatile and widely used method in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[3][4] This protocol focuses on the application of the Suzuki-Miyaura reaction to this compound, a key building block for the synthesis of functionalized pyrrole derivatives. The products of this reaction, 4-aryl-1H-pyrrole-2-carbaldehydes, are important precursors for the synthesis of pharmaceuticals and other biologically active molecules.[3][5]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1][6][7] The key steps are the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][6][7]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Weigh Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) Catalyst 2. Add Catalyst System: - Palladium Precatalyst (e.g., Pd(dppf)Cl2) - Solvent (e.g., Dioxane/H2O) Reactants->Catalyst Degas 3. Degas Mixture: - Purge with inert gas (Ar or N2) Catalyst->Degas Heat 4. Heat Reaction: - Typically 80-110 °C - Monitor by TLC or LC-MS Degas->Heat Quench 5. Quench & Extract: - Add water - Extract with organic solvent (e.g., EtOAc) Heat->Quench Dry 6. Dry & Concentrate: - Dry organic layer (e.g., Na2SO4) - Evaporate solvent Quench->Dry Purify 7. Purify Product: - Flash column chromatography Dry->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 to 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL of a 4:1 mixture). The mixture should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrrole-2-carbaldehyde.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various halogenated pyrroles and other heterocycles with arylboronic acids, which can be extrapolated for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid[Pd(dppf)Cl₂] (5)K₂CO₃DME80284[8][9]
24-Bromopyrrole (SEM-protected)Phenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O (4:1)90-85[3]
34-Iodoanisole2-PyridylboronatePd₂(dba)₃ (1.5) / LigandKFDioxane110-78[10]
44,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(OAc)₂ (5)K₂CO₃Toluene/H₂O80185[11]
52,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (1:1)150 (MW)0.2595[12]

DME: 1,2-Dimethoxyethane; SEM: 2-(trimethylsilyl)ethoxymethyl; dba: dibenzylideneacetone; MW: Microwave irradiation.

Catalyst System and Activation

The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling.[13][14] While various palladium sources can be used, precatalysts like [Pd(dppf)Cl₂] are often preferred due to their air and moisture stability, and their efficient generation of the active Pd(0) species in situ.[9] The activation of the Pd(II) precatalyst to the catalytically active Pd(0) species is a critical step in the catalytic cycle.[1][15] This reduction can be initiated by various species in the reaction mixture, including phosphine ligands, bases, or even the organoboron reagent itself.[1][15]

Catalyst_Activation cluster_catalyst Catalytic Cycle Pd_II Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd_0 Pd(0) Active Catalyst Pd_II->Pd_0 Activation (Reduction) OxAdd Oxidative Addition (with R-X) Pd_0->OxAdd Transmetalation Transmetalation (with Ar-B(OH)2) OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd_0 Regeneration Product Product (R-Ar) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If the reaction gives a low yield, consider increasing the reaction temperature, changing the base or solvent system, or screening different palladium catalysts and ligands. The purity of the reagents, especially the boronic acid, is also crucial.

  • Dehalogenation: Dehalogenation of the starting material can be a significant side reaction. This can often be minimized by using milder bases, lower reaction temperatures, and ensuring the reaction mixture is thoroughly deoxygenated.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[1] Proper degassing of the reaction mixture is essential to minimize this side product.

  • N-Protection: For some pyrrole substrates, protection of the N-H group can improve yields and prevent side reactions.[3] However, for many applications, the reaction can be performed on the unprotected pyrrole.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and in some cases improve yields.[12][16]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is an efficient and versatile method for the synthesis of 4-aryl-1H-pyrrole-2-carbaldehydes. The protocol provided, along with the troubleshooting tips, should serve as a valuable resource for researchers in organic synthesis and drug development. The ability to introduce a wide range of aryl and heteroaryl groups at the 4-position of the pyrrole ring makes this a key transformation for the generation of novel molecular entities with potential biological activity.

References

Synthesis and Medicinal Chemistry Applications of 4-Iodo-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. The introduction of a halogen atom, such as iodine, at the C4 position of the pyrrole ring, specifically in 4-iodo-1H-pyrrole-2-carbaldehyde, offers a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block for the synthesis of diverse compound libraries.[1] This document provides detailed protocols for the synthesis of this compound and summarizes the potential medicinal chemistry applications of its derivatives, supported by quantitative data and mechanistic insights.

Data Presentation

While specific quantitative biological data for derivatives of this compound are not extensively available in the public domain, the following tables present data for structurally related pyrrole derivatives, which serve as a strong indicator for the potential of this compound class as kinase inhibitors and anticancer agents.

Table 1: Kinase Inhibitory Activity of Pyrrole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
4-Amino-(1H)-pyrazole DerivativesJAK13.4[2]
JAK22.2[2]
JAK33.5[2]
9H-pyrimido[4,5-b]indole DerivativesRET270 - 370[3]
Pyrazolyl Benzimidazole DerivativesAurora A28.9[4]
Aurora B2.2[4]
Pyrazole-based CDK InhibitorsCDK224[4]
CDK523[4]

Table 2: Anticancer Activity of Pyrrole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazideT47D (Breast Cancer)2.4[5]
Alkynylated Pyrrole DerivativesU251 (Glioblastoma)2.29
A549 (Lung Cancer)3.49
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl)A549 (Lung Cancer)19.94 (µg/ml)[6]
HeLa (Cervical Cancer)16.73 (µg/ml)[6]
3-Aroyl-1-arylpyrrole DerivativesMedulloblastoma D283Nanomolar range[7][8]

Experimental Protocols

Synthesis of 1H-Pyrrole-2-carbaldehyde (Precursor)

A common precursor for the synthesis of this compound is 1H-pyrrole-2-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction.

Materials:

  • Pyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Petroleum ether

  • Sodium carbonate

  • Anhydrous magnesium sulfate

  • Ice bath, heating mantle, stirrer, dropping funnel, reflux condenser, separatory funnel

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Cool the flask in an ice bath and add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes, maintaining the internal temperature between 10-20°C.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25-30°C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.

  • Extract the aqueous phase three times with a total of about 500 ml of ether.

  • Combine the organic extracts and wash them with three 100-ml portions of saturated aqueous sodium carbonate solution.

  • Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude product can be purified by dissolving in boiling petroleum ether and cooling to yield pure 1H-pyrrole-2-carbaldehyde.

Synthesis of this compound

The direct iodination of 1H-pyrrole-2-carbaldehyde can be achieved using N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA).[9] This method is effective for the regioselective iodination of electron-rich aromatic compounds.[9]

Materials:

  • 1H-Pyrrole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Stirring plate, round-bottom flask, standard laboratory glassware

Procedure:

  • Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Below are diagrams illustrating the synthetic workflow and a potential signaling pathway that could be targeted by derivatives of this compound.

Synthesis_Workflow Pyrrole Pyrrole Pyrrole_2_carbaldehyde 1H-Pyrrole-2-carbaldehyde Pyrrole->Pyrrole_2_carbaldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Iodo_Pyrrole_Carbaldehyde This compound Pyrrole_2_carbaldehyde->Iodo_Pyrrole_Carbaldehyde Electrophilic Iodination Iodination_Reagent Iodination Reagent (NIS, TFA) Derivatives Diverse Pyrrole Derivatives Iodo_Pyrrole_Carbaldehyde->Derivatives Functionalization Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Caption: Synthetic workflow for this compound and its derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_P->Gene_Expression Translocation Inhibitor 4-Iodopyrrole Derivative Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical 4-iodopyrrole derivative.

Medicinal Chemistry Applications and Signaling Pathways

Derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The iodinated pyrrole core serves as a versatile scaffold for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

A significant number of pyrrole-containing compounds have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory conditions.[4] The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. Aberrant JAK-STAT signaling is implicated in numerous myeloproliferative neoplasms and autoimmune diseases. As shown in Table 1, certain 4-amino-(1H)-pyrazole derivatives, which share structural similarities with functionalized pyrroles, exhibit potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[2] The this compound scaffold provides an excellent starting point for the synthesis of novel JAK inhibitors through the introduction of appropriate side chains at the iodo-position to interact with the ATP-binding site of the kinase.

Anticancer Activity

Pyrrole derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[10]

  • EGFR and VEGFR Inhibition: Some pyrrole derivatives act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for tumor angiogenesis and metastasis.[11]

  • Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7][8]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant reactivation in adults is linked to the development of various cancers, including medulloblastoma. Some ARAP derivatives have been shown to suppress the Hedgehog signaling pathway, highlighting another potential avenue for the anticancer activity of pyrrole-based compounds.[7][8]

The diverse biological activities of pyrrole derivatives underscore the potential of this compound as a key intermediate in the discovery of novel and effective therapeutic agents. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for the Use of Halogenated 1H-pyrrole-2-carbaldehydes in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyrroles, particularly 4-iodo-1H-pyrrole-2-carbaldehyde and its bromine analogs, are versatile building blocks in the synthesis of complex natural products. Their unique electronic properties and the presence of multiple reactive sites—the aldehyde, the pyrrole nitrogen, and the carbon-halogen bond—allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of a representative building block, N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde, in the total synthesis of the marine alkaloid Ageladine A. This natural product is a potent inhibitor of matrix metalloproteinases (MMPs) and exhibits significant antiangiogenic activity.[1][2][3]

Application: Total Synthesis of Ageladine A

The total synthesis of Ageladine A serves as an excellent case study to demonstrate the utility of halogenated 1H-pyrrole-2-carbaldehydes. The key strategic transformations involving this building block are highlighted below, focusing on the highly efficient biomimetic approach developed by Karuso and coworkers.[4] This synthesis features a one-pot Pictet-Spengler type reaction and subsequent dehydrogenation.

Key Features of the Building Block in this Synthesis:
  • Aldehyde Functionality: Acts as an electrophile in the key Pictet-Spengler condensation with 2-aminohistamine to form the central imidazo[4,5-c]pyridine core of Ageladine A.

  • Halogen Substituents: The bromine atoms are crucial for the biological activity of the final natural product and are carried through the synthesis without being directly involved in the key bond-forming reactions of the core structure.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves to increase the solubility of the starting material and intermediates in organic solvents and can be readily removed in the final step of the synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Ageladine A and its biological activity.

Table 1: Synthesis of Ageladine A via the Karuso One-Pot Protocol

StepStarting MaterialsProductReagents and ConditionsYield (%)Reference
1. Pictet-Spengler Reaction and Dehydrogenation (One-Pot)N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde, 2-Aminohistamine dihydrochlorideAgeladine A1. Ethanol, reflux, 6 h2. 10% Pd/C, reflux, 24 h16[2]
Alternative Two-Step Procedure: Pictet-Spengler ReactionN-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde, 2-AminohistamineBoc-protected tetrahydroageladine ASc(OTf)₃, Ethanol, stir~70[4]
Alternative Two-Step Procedure: Dehydrogenation and DeprotectionBoc-protected tetrahydroageladine AAgeladine AChloranil, Chloroform, reflux, overnight29[2]

Table 2: Biological Activity of Ageladine A

Target EnzymeIC₅₀ (µg/mL)Biological EffectReference
MMP-11.2Matrix Metalloproteinase Inhibition[1]
MMP-22.0Matrix Metalloproteinase Inhibition[1][2]
MMP-80.39Matrix Metalloproteinase Inhibition[1]
MMP-90.79Matrix Metalloproteinase Inhibition[1]
MMP-120.33Matrix Metalloproteinase Inhibition[1]
MMP-130.47Matrix Metalloproteinase Inhibition[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde

This protocol describes the synthesis of the key building block, starting from pyrrole-2-carboxylic acid.

Step 1: Dibromination of Pyrrole-2-carboxylic acid

  • To a stirred and cooled solution of pyrrole-2-carboxylic acid (16.7 g, 0.083 mol) in acetic acid (100 mL) and CCl₄ (10 mL), a solution of bromine (26.6 g, 0.166 mol) in acetic acid (50 mL) is added dropwise.

  • The reaction mixture is maintained at a low temperature during the addition.

  • The precipitated product is collected by filtration and recrystallized from propanol.

Step 2: Conversion to the corresponding carbohydrazide (Detailed protocol for this specific transformation was not found in the searched literature, but standard methods for converting carboxylic acids to carbohydrazides can be employed.)

Step 3: Formation of the aldehyde (Detailed protocol for this specific transformation was not found in the searched literature, but standard methods for converting carbohydrazides to aldehydes can be employed.)

Step 4: N-Boc Protection (A general procedure for N-Boc protection of a pyrrole.)

  • To a solution of 4,5-dibromo-1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde.

Protocol 2: One-Pot Synthesis of Ageladine A (Karuso Protocol)[2]

This highly efficient one-pot procedure combines the Pictet-Spengler reaction and dehydrogenation.

Materials:

  • N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde

  • 2-Aminohistamine dihydrochloride

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

Procedure:

  • A mixture of N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde and 2-aminohistamine dihydrochloride is refluxed in ethanol for 6 hours.

  • To the reaction mixture, 10% Pd/C is added, and the mixture is refluxed for an additional 24 hours.

  • After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield Ageladine A as a yellow solid (16% overall yield).

Protocol 3: Two-Step Synthesis of Ageladine A[2][4]

This procedure involves the isolation of the tetrahydroageladine A intermediate.

Step 1: Pictet-Spengler Reaction [4]

  • A 1:1 mixture of 2-aminohistamine and N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde is stirred in ethanol.

  • Scandium triflate (Sc(OTf)₃) is added as a Lewis acid catalyst.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Boc-protected tetrahydroageladine A (approximately 70% yield).

    • ¹H NMR Data for Boc-protected tetrahydroageladine A: Broad signals for H4' (δH 5.88/5.97) of the pyrrole and H4 (δH 5.51/5.78) of the tetrahydroimidazo[4,5-c]pyridine are observed.[4]

Step 2: Dehydrogenation and Deprotection [2]

  • The Boc-protected tetrahydroageladine A is dissolved in chloroform.

  • Chloranil is added, and the mixture is refluxed overnight.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to give Ageladine A (29% yield for this step).

    • Alternatively, the Boc-protected tetrahydroageladine A can be dehydrogenated with chloranil in chloroform at 50 °C for 5 hours to yield Boc-protected ageladine A. This intermediate can be deprotected quantitatively by stirring with 50% TFA in dichloromethane.[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Building Block cluster_one_pot One-Pot Synthesis of Ageladine A Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid 2-Aminohistamine 2-Aminohistamine Pictet-Spengler & Dehydrogenation Pictet-Spengler & Dehydrogenation 2-Aminohistamine->Pictet-Spengler & Dehydrogenation Dibromination Dibromination N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde Dibromination->N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde (Boc)₂O, DMAP N-Boc Protection N-Boc Protection 4,5-Dibromo-1H-pyrrole-2-carboxylic acid 4,5-Dibromo-1H-pyrrole-2-carboxylic acid 4,5-Dibromo-1H-pyrrole-2-carboxylic acid->Dibromination Br₂, AcOH N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde->Pictet-Spengler & Dehydrogenation Ageladine A Ageladine A Pictet-Spengler & Dehydrogenation->Ageladine A 1. EtOH, reflux 2. Pd/C, reflux

Caption: Experimental workflow for the one-pot synthesis of Ageladine A.

signaling_pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM_Proteins ECM Proteins (e.g., Collagen) MMPs MMPs (MMP-2, MMP-9) ECM_Proteins->MMPs Substrate Degraded_ECM Degraded ECM MMPs->Degraded_ECM Degradation Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Leads to Ageladine_A Ageladine A Ageladine_A->MMPs Inhibits

Caption: Inhibition of MMP signaling pathway by Ageladine A.

References

Application Notes and Protocols for the Derivatization of 4-Iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical modification of 4-iodo-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols outlined below cover key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), reductive amination, and Knoevenagel condensation. These methods allow for the introduction of diverse functionalities at the 4-position of the pyrrole ring, enabling the exploration of structure-activity relationships and the development of novel compounds.

Physicochemical Properties of Starting Material

A summary of the key physical and chemical properties of the starting material, this compound, is provided below.

PropertyValueReference
Molecular Formula C₅H₄INO--INVALID-LINK--
Molecular Weight 221.00 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 117-118 °C--INVALID-LINK--
CAS Number 33515-62-7--INVALID-LINK--

Experimental Protocols

The following section details the experimental procedures for various derivatization reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the iodopyrrole and various aryl or heteroaryl boronic acids.[1] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrole-2-carbaldehyde.

Quantitative Data (Representative)

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Phenyl-1H-pyrrole-2-carbaldehyde85-95
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde80-90
3-Pyridinylboronic acid4-(Pyridin-3-yl)-1H-pyrrole-2-carbaldehyde75-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Arylboronic Acid + Base (K2CO3) + Catalyst (Pd(PPh3)4) Start->Reactants Solvent 1,4-Dioxane/Water Reactants->Solvent Reaction Heat (80-90 °C) 4-12 hours Solvent->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-1H-pyrrole-2-carbaldehyde Purification->Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyrroles.[2][3] These products can serve as versatile intermediates for further transformations.

Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5 mol%).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • To the stirred mixture, add the terminal alkyne (1.2 equiv.) dropwise.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 4-alkynyl-1H-pyrrole-2-carbaldehyde.

Quantitative Data (Representative)

Terminal AlkyneProductYield (%)
Phenylacetylene4-(Phenylethynyl)-1H-pyrrole-2-carbaldehyde70-85
Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-1H-pyrrole-2-carbaldehyde75-90
1-Hexyne4-(Hex-1-yn-1-yl)-1H-pyrrole-2-carbaldehyde65-80

Note: Yields are estimates based on general Sonogashira coupling reactions and may require optimization.

Heck Coupling

The Heck coupling reaction facilitates the vinylation of this compound with various alkenes to produce 4-alkenyl-1H-pyrrole-2-carbaldehydes.[4][5] This reaction is particularly useful for synthesizing derivatives with extended conjugation.

Protocol:

  • Combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%) in a Schlenk tube under an inert atmosphere.

  • Add a suitable solvent, for example, acetonitrile (MeCN) or DMF, followed by a base like triethylamine (Et₃N, 2.0 equiv.).

  • Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

AlkeneProductYield (%)
Methyl acrylateMethyl (E)-3-(2-formyl-1H-pyrrol-4-yl)acrylate60-75
Styrene4-((E)-2-Phenylvinyl)-1H-pyrrole-2-carbaldehyde55-70
N-Vinylpyrrolidone4-(2-(2-Oxopyrrolidin-1-yl)vinyl)-1H-pyrrole-2-carbaldehyde50-65

Note: These are representative yields based on similar Heck reactions and may need optimization for this specific substrate.

Reductive Amination

Reductive amination is a two-step, one-pot process to form amines from the aldehyde functionality of this compound. This method involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.[6][7]

Protocol:

  • Dissolve this compound (1.0 equiv.) and the desired primary amine (1.1 equiv.) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a dehydrating agent, like magnesium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄, 1.5 equiv.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amine by column chromatography or crystallization.

Quantitative Data (Representative)

AmineProductYield (%)
BenzylamineN-((4-Iodo-1H-pyrrol-2-yl)methyl)benzylamine70-85
AnilineN-((4-Iodo-1H-pyrrol-2-yl)methyl)aniline65-80
Morpholine4-((4-Iodo-1H-pyrrol-2-yl)methyl)morpholine75-90

Note: Yields are based on general reductive amination procedures and may vary.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde group of this compound with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[8][9][10]

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.) in a solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, for example, piperidine or a few drops of a saturated aqueous solution of sodium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired vinyl-substituted pyrrole.

Quantitative Data (Representative)

Active Methylene CompoundProductYield (%)
Malononitrile2-((4-Iodo-1H-pyrrol-2-yl)methylene)malononitrile80-95
Ethyl cyanoacetateEthyl 2-cyano-3-(4-iodo-1H-pyrrol-2-yl)acrylate75-90
Diethyl malonateDiethyl 2-((4-Iodo-1H-pyrrol-2-yl)methylene)malonate70-85

Note: Yields are based on typical Knoevenagel condensation reactions and may require optimization.

Logical Relationship of Derivatization Pathways

The following diagram illustrates the various synthetic routes originating from this compound.

G cluster_c4_derivatization C4-Position Derivatization cluster_c2_derivatization C2-Carbaldehyde Derivatization Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Coupling Start->Heck ReductiveAmination Reductive Amination Start->ReductiveAmination Knoevenagel Knoevenagel Condensation Start->Knoevenagel Aryl 4-Aryl Derivative Suzuki->Aryl Alkynyl 4-Alkynyl Derivative Sonogashira->Alkynyl Alkenyl 4-Alkenyl Derivative Heck->Alkenyl Amine 2-Aminomethyl Derivative ReductiveAmination->Amine Vinyl 2-Vinyl Derivative Knoevenagel->Vinyl

Derivatization Pathways

Spectroscopic Data of Representative Pyrrole Derivatives

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in derivatized pyrrole-2-carbaldehydes, based on data for structurally similar compounds.[11][12]

Derivative TypeFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Starting Material Aldehyde (-CHO)9.5 - 9.7178 - 182
Pyrrole H-37.0 - 7.2125 - 130
Pyrrole H-57.2 - 7.4130 - 135
4-Aryl Derivative Aromatic Protons7.0 - 8.0120 - 140
4-Alkynyl Derivative Acetylenic Carbon-80 - 100
4-Alkenyl Derivative Vinylic Protons6.0 - 7.5110 - 140
2-Aminomethyl Derivative Methylene (-CH₂-N)3.5 - 4.545 - 55
Knoevenagel Product Vinylic Proton7.5 - 8.5140 - 155
Nitrile (-CN)-115 - 120

Note: Chemical shifts are dependent on the solvent and the specific substituents on the pyrrole ring and its derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-iodopyrroles. This class of reactions is pivotal for the synthesis of functionalized pyrrole scaffolds, which are prevalent in pharmaceuticals, natural products, and advanced materials. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic diagrams are presented to facilitate the application of these powerful synthetic methods in research and development.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. For the functionalization of the pyrrole core, 4-iodopyrroles serve as versatile substrates due to the high reactivity of the carbon-iodine bond in the catalytic cycle. This reactivity allows for a broad range of coupling partners to be introduced at the C4-position under relatively mild conditions.

This document details the application of several key palladium-catalyzed cross-coupling reactions with 4-iodopyrroles, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille), and reductive elimination. The Heck reaction follows a slightly modified pathway involving migratory insertion and β-hydride elimination.

Palladium Catalyzed Cross-Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R-Pd(II)L2-R' Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-I 4-Iodopyrrole Ar-I->Oxidative_Addition Organometallic_Reagent R'-M Organometallic_Reagent->Transmetalation

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting 4-iodopyrroles with boronic acids or their esters. This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents.

Quantitative Data
4-Iodopyrrole DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Trityl-4-iodopyrazole[a]Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O90685
1-Trityl-4-iodopyrazole[a]4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O1001292
1-Boc-4-iodopyrazole[a]3-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O80888
2,4-Dichloropyrimidine[b]Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O150 (MW)0.2571

[a]Data for 4-iodopyrazole derivatives, which are expected to have similar reactivity to 4-iodopyrroles. [b]Microwave-assisted reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-iodopyrrole

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine N-Boc-4-iodopyrrole, arylboronic acid, base, and solvent in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes. reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat the mixture to the desired temperature with stirring under an inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with an organic solvent, wash with water and brine. cool->extract dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • N-Boc-4-iodopyrrole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add N-Boc-4-iodopyrrole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] It is a powerful tool for the vinylation of 4-iodopyrroles.

Quantitative Data
4-Iodopyrrole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Iodo-1-tritylpyrazole[a]Methyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (1.2)DMF802495
4-Iodo-1-tritylpyrazole[a]t-Butyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (1.2)DMF802490
4-Iodo-1-tritylpyrazole[a]Methyl vinyl ketonePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (1.2)DMF802485
4-Iodo-1-tritylpyrazole[a]StyrenePd(OAc)₂ (5)P(OEt)₃ (10)Et₃N (1.2)DMF802444

[a]Data for 4-iodopyrazole derivatives, which are expected to have similar reactivity to 4-iodopyrroles.

Experimental Protocol: Heck Reaction of N-Trityl-4-iodopyrrole

Materials:

  • N-Trityl-4-iodopyrrole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

  • Sealed reaction tube

Procedure:

  • In a sealed reaction tube, dissolve N-trityl-4-iodopyrrole in anhydrous DMF.

  • Add the alkene, triethylamine, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a 4-iodopyrrole and a terminal alkyne, providing a direct route to 4-alkynylpyrroles.[2]

Quantitative Data
4-Iodopyrrole DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-(2-bromoallyl)butan-1-amine[c]PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT-82
4-Iodoanisole[d]PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (2)DMF60495
4-Iodotoluene[d]Phenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)7572<2
4-Iodotoluene[d]Phenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)80 (flow)-60

[c]Data for a related bromoallyl amine leading to a pyrrole derivative. [d]Data for iodoarenes, providing general conditions applicable to 4-iodopyrroles.

Experimental Protocol: Sonogashira Coupling of N-Protected 4-Iodopyrrole

Materials:

  • N-Protected 4-iodopyrrole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-protected 4-iodopyrrole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the solvent.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of 4-iodopyrroles with a wide variety of primary and secondary amines.[3][4]

Quantitative Data
4-Halopyrazole Derivative[e]AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (5)tBuDavePhos (10)KOtBu (2)Xylene12067
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (5)tBuDavePhos (10)KOtBu (2)Xylene12060
4-Iodo-1-tritylpyrazolePyrrolidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2)DMF12043
4-Bromo-1-tritylpyrazolePyrrolidinePd(dba)₂ (5)tBuDavePhos (10)KOtBu (2)Xylene1207

[e]Data for 4-halopyrazole derivatives, which are expected to have similar reactivity to 4-iodopyrroles.

Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 4-Iodopyrrole

Materials:

  • N-Protected 4-iodopyrrole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected 4-iodopyrrole, amine, NaOtBu, Pd₂(dba)₃, and XPhos to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[5][6] While effective, the toxicity of organotin reagents is a significant consideration.

Quantitative Data

Limited quantitative data is available specifically for the Stille coupling of 4-iodopyrroles. The following table provides general conditions that can be adapted.

ElectrophileOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)
Aryl IodideVinylstannanePd(PPh₃)₄ (5)--Toluene11012
Aryl BromideArylstannanePd₂(dba)₃ (2)P(fur)₃ (8)-Dioxane10016
Vinyl IodideAlkynylstannanePdCl₂(MeCN)₂ (3)-CuI (10)DMF256
Experimental Protocol: Stille Coupling of a 4-Iodopyrrole Derivative

Materials:

  • 4-Iodopyrrole derivative (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-iodopyrrole derivative and Pd(PPh₃)₄.

  • Add anhydrous and degassed toluene via syringe.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.[7]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • The filtrate can be washed with a saturated aqueous solution of KF to remove tin residues.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Application Notes: 4-iodo-1H-pyrrole-2-carbaldehyde in Pharmacophore Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] 4-iodo-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate, prized for its utility in building complex molecular architectures. The presence of three key functional groups—the N-H proton donor, the carbaldehyde proton acceptor, and the reactive iodine atom at the C4 position—makes it an ideal starting point for library synthesis. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the strategic introduction of diverse aryl and heteroaryl substituents to explore the chemical space around the core scaffold.[4]

These application notes provide detailed protocols and data for utilizing this compound in the development of novel pharmacophores, with a focus on kinase inhibitors and anticancer agents.

Application 1: Synthesis of Kinase Inhibitors

Pyrrole-based structures are frequently employed as "hinge-binding" motifs in the design of protein kinase inhibitors.[5] The pyrrole N-H and the 2-carbaldehyde (or a derivative thereof) can form critical hydrogen bonds with the kinase hinge region. By using this compound as a scaffold, medicinal chemists can append various substituents at the C4 position to target solvent-exposed regions or allosteric pockets, thereby enhancing potency and selectivity. Derivatives have shown activity against kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology.[5][6]

Quantitative Data: Biological Activity of Pyrrole Derivatives

The following table summarizes the biological activity of various pyrrole-based compounds developed as kinase inhibitors and anticancer agents.

Compound ClassTarget/AssayMeasurementValueReference
Aroyl-Pyrrole DerivativeTubulin PolymerizationIC₅₀1.5 µM[7]
Pyrrolo[3,2-d]pyrimidineHCT-116 Cell LineIC₅₀0.009 µM[8]
Pyrrolo[3,2-d]pyrimidineMCF-7 Cell LineIC₅₀0.031 µM[8]
Pyrrole-imidazole DerivativePancreatic Cancer CellsIC₅₀0.062 µM[9]
Pyrrolyl Hydrazone Copper ComplexM. tuberculosis (InhA)MIC0.8 µg/mL[10]
Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for pyrrole-based kinase inhibitors. These inhibitors typically function by blocking the ATP-binding site of the receptor tyrosine kinase, thereby preventing autophosphorylation and downstream signaling cascades that lead to angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS PLCg->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Expression (Angiogenesis, Survival) ERK->Angiogenesis AKT->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Pyrrole-Based Inhibitor Inhibitor->VEGFR Inhibits ATP Binding

Simplified VEGFR signaling pathway and inhibition point.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate, brine, anhydrous sodium sulfate/magnesium sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe. The typical reaction concentration is 0.1 M.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrrole-2-carbaldehyde.

Suzuki_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start 1. Combine Reactants (Iodo-pyrrole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere start->inert catalyst 3. Add Pd Catalyst & Solvent inert->catalyst react 4. Heat Reaction (90-100°C) catalyst->react workup 5. Workup & Extraction react->workup purify 6. Column Chromatography workup->purify assay_prep 7. Prepare Assay Plates (Cells/Enzyme) purify->assay_prep Screening compound_add 8. Add Purified Compounds assay_prep->compound_add incubate 9. Incubate compound_add->incubate readout 10. Measure Activity (e.g., Absorbance, Fluorescence) incubate->readout analysis 11. Data Analysis (IC50) readout->analysis

References

Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 4-Iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyrroles starting from the versatile building block, 4-iodo-1H-pyrrole-2-carbaldehyde. The methods described herein utilize robust and widely applicable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, and vinyl substituents at the 4-position of the pyrrole ring. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

Pyrrole-2-carbaldehydes are important heterocyclic compounds that serve as precursors for a wide range of biologically active molecules and functional materials. The ability to introduce diverse substituents onto the pyrrole core is crucial for tuning the properties of the final products. This compound is a particularly useful starting material due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This document outlines step-by-step procedures for the synthesis of 4-aryl, 4-alkynyl, and 4-vinyl-1H-pyrrole-2-carbaldehydes.

Synthesis of 4-Aryl-1H-pyrrole-2-carbaldehydes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This protocol describes the coupling of this compound with various arylboronic acids.

General Reaction Scheme:

Suzuki_Miyaura_Coupling start This compound catalyst Pd Catalyst Base start->catalyst + boronic_acid Ar-B(OH)₂ boronic_acid->catalyst + product 4-Aryl-1H-pyrrole-2-carbaldehyde catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or DME/H₂O 3:1).

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrole-2-carbaldehyde.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)DME/H₂O80892
33-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901288
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)DME/H₂O801089
52-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901478

Synthesis of 4-Alkynyl-1H-pyrrole-2-carbaldehydes via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This protocol details the reaction of this compound with various terminal alkynes.

General Reaction Scheme:

Sonogashira_Coupling start This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base start->catalyst + alkyne R-C≡CH alkyne->catalyst + product 4-Alkynyl-1H-pyrrole-2-carbaldehyde catalyst->product

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1H-pyrrole-2-carbaldehyde.

Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT690
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT885
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT595
43-Butyn-1-olPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF401082
5EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT693

Synthesis of 4-Vinyl-1H-pyrrole-2-carbaldehydes via Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. This protocol describes the vinylation of this compound.

General Reaction Scheme:

Heck_Reaction start This compound catalyst Pd Catalyst Base start->catalyst + alkene H₂C=CHR alkene->catalyst + product 4-Vinyl-1H-pyrrole-2-carbaldehyde catalyst->product Experimental_Workflows cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction S1 Combine Reactants: This compound Arylboronic Acid Pd Catalyst, Base S2 Add Degassed Solvent S1->S2 S3 Heat Reaction Mixture S2->S3 S4 Reaction Monitoring (TLC/LC-MS) S3->S4 S5 Workup: Aqueous Extraction S4->S5 S6 Purification: Column Chromatography S5->S6 So1 Combine Reactants: This compound Pd Catalyst, Cu(I) Co-catalyst So2 Add Degassed Solvent and Base So1->So2 So3 Add Terminal Alkyne So2->So3 So4 Stir at RT or Heat So3->So4 So5 Reaction Monitoring (TLC/LC-MS) So4->So5 So6 Filtration and Concentration So5->So6 So7 Purification: Column Chromatography So6->So7 H1 Combine Reactants: This compound Pd Catalyst, Ligand, Base H2 Add Degassed Solvent H1->H2 H3 Add Alkene H2->H3 H4 Heat Reaction Mixture H3->H4 H5 Reaction Monitoring (TLC/GC-MS) H4->H5 H6 Workup: Aqueous Extraction H5->H6 H7 Purification: Column Chromatography H6->H7

Application of 4-Iodo-1H-pyrrole-2-carbaldehyde in the Synthesis of Bioactive Compounds Inspired by Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Iodo-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate with significant potential in the construction of complex bioactive molecules, including analogues of marine natural products. The pyrrole-2-carbaldehyde scaffold is a common feature in numerous marine alkaloids known for their diverse and potent biological activities. The presence of an iodine atom at the 4-position of the pyrrole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are instrumental in introducing molecular diversity and constructing the carbon skeletons of intricate natural product analogues. This application note details the use of a 4-substituted-1H-pyrrole-2-carbaldehyde derivative in the synthesis of highly potent anticancer agents, inspired by the structures of marine natural products.

Case Study: Synthesis of Bioactive Alkynylated Pyrrole Derivatives

While a direct total synthesis of a named marine natural product from this compound is not extensively documented in publicly available literature, a compelling example of its application lies in the synthesis of alkynylated pyrrole derivatives with significant anticancer properties. These compounds were designed based on the structural motifs found in marine pyrrole alkaloids. A key step in their synthesis involves a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is directly applicable to this compound.

A series of alkynylated pyrrole derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among these, compound 12l emerged as a particularly potent molecule, exhibiting low micromolar inhibitory concentrations against human lung carcinoma (A549) and glioma (U251) cells.[1][2]

Data Presentation

The in vitro cytotoxic activities of the most potent synthesized alkynylated pyrrole derivative, compound 12l , are summarized in the table below.

CompoundCell LineIC50 (μM)[1][2]
12l U251 (Glioma)2.29 ± 0.18
A549 (Lung Carcinoma)3.49 ± 0.30
769-P (Kidney Carcinoma)> 50
HepG2 (Hepatocellular Carcinoma)> 50
HCT-116 (Colorectal Carcinoma)> 50

Experimental Protocols

The following protocols describe the key synthetic steps for the preparation of bioactive alkynylated pyrrole derivatives, adaptable from the synthesis of compound 12l . These protocols are directly applicable to researchers utilizing this compound as a starting material.

Protocol 1: Sonogashira Coupling of this compound

This protocol outlines the general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF as the solvent, followed by the addition of Et₃N (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1H-pyrrole-2-carbaldehyde derivative.

Protocol 2: Oxidation of the Alkynyl Pyrrole Derivative

This protocol describes the subsequent oxidation of the coupled product to yield the final bioactive compound.

Materials:

  • 4-alkynyl-1H-pyrrole-2-carbaldehyde derivative from Protocol 1

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a solution of the 4-alkynyl-1H-pyrrole-2-carbaldehyde derivative (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography to obtain the final pure alkynylated pyrrole derivative.

Visualizations

Synthetic Workflow

The general synthetic workflow for the preparation of bioactive alkynylated pyrrole derivatives from a 4-iodinated pyrrole precursor is depicted below.

Synthetic_Workflow start This compound step1 Sonogashira Coupling start->step1 reagent1 Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N, THF reagent1->step1 intermediate 4-Alkynyl-1H-pyrrole-2-carbaldehyde step1->intermediate step2 Oxidation intermediate->step2 reagent2 PCC, DCM reagent2->step2 product Bioactive Alkynylated Pyrrole Derivative step2->product

Caption: Synthetic scheme for bioactive alkynylated pyrroles.

Biological Signaling Pathway

Mechanistic studies revealed that the potent anticancer activity of compound 12l in A549 lung cancer cells is mediated through the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis.[1][2] A simplified diagram of the apoptotic signaling pathway is shown below.

Apoptosis_Pathway compound Compound 12l cell A549 Lung Cancer Cell compound->cell Induces stress Cellular Stress cell->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 Activates mito Mitochondrion bcl2->mito Acts on cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 Binds to cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

This compound serves as a valuable and versatile building block for the synthesis of bioactive compounds, particularly those inspired by the structures of marine natural products. The Sonogashira coupling reaction provides an efficient means to introduce structural diversity at the 4-position of the pyrrole ring, leading to the generation of novel molecules with potent biological activities. The case study of alkynylated pyrrole derivatives demonstrates the successful application of this strategy in the development of promising anticancer agents. The detailed protocols and conceptual diagrams provided herein offer a practical guide for researchers in drug discovery and medicinal chemistry to explore the synthetic utility of this compound in creating novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Iodopyrrole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-iodopyrrole substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 4-iodopyrrole resulting in a low yield?

A1: Low yields in Suzuki coupling with 4-iodopyrrole can stem from several factors:

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-rich heteroaryl halides like 4-iodopyrrole, standard catalysts may not be optimal.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. These parameters often require careful optimization.[2]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling of the boronic acid.[3]

  • Impure Reagents: The purity of the 4-iodopyrrole, boronic acid, and solvents is critical for a successful reaction.

  • Protodeiodination: The replacement of the iodine atom with hydrogen is a common side reaction that reduces the yield of the desired product.[4]

Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

A2: Common side reactions include:

  • Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen atom. It can be minimized by ensuring strictly anaerobic conditions and using appropriate bases and solvents that do not act as hydrogen donors.[2][5]

  • Homocoupling of the Boronic Acid: This side reaction forms biaryl byproducts from the boronic acid coupling with itself and is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is essential to prevent this.

  • Pyrrole Ring Instability: Under strongly basic conditions, the pyrrole ring itself can be unstable. Using milder bases or N-protected pyrrole substrates can mitigate this.[6]

Q3: Is it necessary to protect the pyrrole nitrogen (N-H)?

A3: Yes, for many Suzuki coupling reactions with pyrrole substrates, N-protection is highly recommended. The acidic N-H proton can interfere with the catalytic cycle.[4] Unprotected pyrroles are more prone to side reactions like debromination/deiodination.[5][7] Common protecting groups like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress these side reactions.[7][8]

Q4: My starting material is consumed, but the desired product is not formed in significant amounts. What could be the issue?

A4: This scenario often points towards catalyst deactivation or the formation of soluble, hard-to-isolate byproducts. Catalyst deactivation can occur due to the presence of oxygen or impurities.[3] The product might also be unstable under the reaction conditions. Analyzing the crude reaction mixture by LC-MS can help identify unexpected products.

Q5: How do I choose the right catalyst and ligand for my 4-iodopyrrole substrate?

A5: The choice depends on the specific boronic acid and whether the pyrrole nitrogen is protected.

  • For routine couplings , traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective.[9]

  • For more challenging couplings , particularly with sterically hindered boronic acids, advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[10]

Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during the Suzuki coupling of 4-iodopyrrole substrates.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure the catalyst is fully dissolved in the reaction mixture.
Inadequate Degassing Degas the solvent and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[2][11] Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Base Screen different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[12][13] For sensitive substrates, milder bases like KF may be beneficial.[14]
Incorrect Solvent The solvent system is critical. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly used.[12][15] Try different solvent ratios or switch to a different organic solvent.
Low Temperature If the reaction is sluggish, consider increasing the temperature, provided the substrates and product are stable. Microwave irradiation can significantly reduce reaction times and improve yields.[16][17]
Problem 2: Significant Side Product Formation
Side Product Possible Cause Recommended Solution
Protodeiodination Product Presence of a proton source.Use anhydrous solvents and ensure the base is not contributing protons. N-protection of the pyrrole is highly recommended.[5][7]
Boronic Acid Homocoupling Presence of oxygen.Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[3]
Unidentified Byproducts Decomposition of starting material or product.Lower the reaction temperature or screen for a milder base. N-protection can enhance the stability of the pyrrole ring.[6]

Quantitative Data Summary

The following tables provide a summary of reaction conditions for Suzuki coupling with iodo-heterocycles, which can serve as a starting point for optimizing reactions with 4-iodopyrrole substrates.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Iodo-Heterocycles (Data adapted from analogous systems for illustrative purposes)[18][19]

Catalyst Precursor (mol%)LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O1008~90-98
PdCl₂(dppf) (3)dppfCs₂CO₃DMF9012~88-96
Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O906~85-95
Pd/C (3)NoneK₃PO₄DMF/H₂O10010~87

Table 2: Effect of N-Protection on Suzuki Coupling of Bromopyrroles (Adapted from literature to illustrate the principle for iodopyrroles)[7][8]

Pyrrole SubstrateProtecting GroupBaseYield of Coupled Product (%)Yield of Debrominated Product (%)
4-Bromopyrrole-2-carboxylateNoneNa₂CO₃Low/VariableHigh
1-Boc-4-bromopyrrole-2-carboxylateBOCNa₂CO₃GoodLow
1-SEM-4-bromopyrrole-2-carboxylateSEMCs₂CO₃850

Experimental Protocols

Protocol 1: Conventional Heating Suzuki Coupling of N-Protected 4-Iodopyrrole

This protocol is a general procedure that can be optimized for specific substrates.

Materials:

  • N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[13]

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)[18]

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)[12]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected 4-iodopyrrole, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of N-Protected 4-Iodopyrrole

This method can significantly reduce reaction times.[16]

Materials:

  • N-protected 4-iodopyrrole (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)[16]

  • Base (e.g., Cs₂CO₃, 1.25 mmol, 2.5 equiv)[16]

  • Degassed solvent (e.g., DME and water, 3 mL : 1.2 mL)[16]

  • Microwave vial

Procedure:

  • To a microwave vial, add the N-protected 4-iodopyrrole, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 90-120 °C for 10-20 minutes.[16][17]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I (4-Iodopyrrole) PdII R¹-Pd(II)L₂(I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or No Product check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed No Consumption sm_consumed->no_sm_consumed No check_side_products Analyze for Side Products (Protodeiodination, Homocoupling) sm_consumed->check_side_products Yes check_catalyst 1. Check Catalyst Activity 2. Increase Temperature 3. Check Base/Solvent no_sm_consumed->check_catalyst side_products_major Major Side Products? check_side_products->side_products_major protodeiodination Protodeiodination: - Use N-Protected Pyrrole - Ensure Anhydrous Conditions side_products_major->protodeiodination Yes (Protodeiodination) homocoupling Homocoupling: - Rigorous Degassing - Maintain Inert Atmosphere side_products_major->homocoupling Yes (Homocoupling) purification_issue Potential Issues: - Product Instability - Purification Loss - Catalyst Deactivation side_products_major->purification_issue No optimize_purification Optimize Purification & Re-evaluate Conditions purification_issue->optimize_purification

Caption: Troubleshooting workflow for Suzuki coupling of 4-iodopyrrole.

References

Optimizing reaction yield for the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct precursor for this synthesis is commercially available 1H-pyrrole-2-carbaldehyde. Alternative multi-step syntheses may start from pyridinium salts.

Q2: Which iodinating agents are suitable for this reaction?

Several iodinating agents can be employed, with the choice impacting regioselectivity and yield. Common reagents include:

  • Iodine (I₂): Often used with a base or a silver salt to increase its electrophilicity. It can favor C4-iodination under specific conditions.

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent. Its regioselectivity can be influenced by the solvent and reaction conditions.

  • Iodine monochloride (ICl): A highly reactive iodinating agent that may lead to over-iodination if not carefully controlled.

Q3: How can I control the regioselectivity to favor the 4-iodo isomer over the 5-iodo isomer?

The regioselectivity of pyrrole iodination is influenced by the directing effect of the C2-carbaldehyde group and the reaction conditions. The electron-withdrawing nature of the aldehyde group deactivates the pyrrole ring, particularly at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack. The choice of iodinating agent and solvent can further influence this selectivity. For instance, using molecular iodine (I₂) can favor C4-iodination.

Q4: What are the typical side products in this synthesis?

Potential side products include:

  • 5-iodo-1H-pyrrole-2-carbaldehyde: The isomeric product.

  • Di-iodinated pyrroles: Such as 4,5-diiodo-1H-pyrrole-2-carbaldehyde.

  • Unreacted starting material: Incomplete conversion of 1H-pyrrole-2-carbaldehyde.

  • Polymeric materials: Pyrroles are susceptible to polymerization under acidic or harsh reaction conditions.

Q5: What are the recommended purification methods for this compound?

The crude product is typically purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from isomers and other impurities. Recrystallization can also be employed for further purification if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive iodinating agent. 2. Insufficient reaction time or temperature. 3. Decomposition of starting material or product.1. Use a fresh batch of the iodinating agent. 2. Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Formation of Multiple Products (Low Regioselectivity) 1. The reaction conditions do not favor the desired isomer. 2. Over-iodination is occurring.1. Experiment with different iodinating agents (e.g., switch from NIS to I₂). 2. Try different solvents (e.g., polar aprotic vs. non-polar). 3. Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents). 4. Lower the reaction temperature to improve selectivity.
Significant Amount of Unreacted Starting Material 1. Insufficient amount of iodinating agent. 2. Reaction time is too short.1. Use a slight excess of the iodinating agent (e.g., 1.2 equivalents). 2. Continue to monitor the reaction by TLC until the starting material is consumed.
Product Decomposition During Workup or Purification 1. Presence of residual acid. 2. Instability of the product on silica gel.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Minimize the time the product is on the chromatography column.
Formation of Dark, Tarry Material 1. Polymerization of the pyrrole ring. 2. Reaction temperature is too high.1. Ensure the reaction is run under neutral or slightly basic conditions. 2. Lower the reaction temperature.

Data Presentation

Table 1: Comparison of Iodinating Agents for Pyrrole Derivatives (Illustrative Data)

Iodinating AgentSolventTemperature (°C)Typical Yield of Mono-iodinated ProductRegioselectivity (Illustrative)
I₂ / NaHCO₃DichloromethaneRoom TemperatureModerate to GoodCan favor C4-iodination
N-Iodosuccinimide (NIS)Acetonitrile0 to Room TemperatureGood to ExcellentMixture of isomers, tunable by conditions
I₂ / AgNO₃MethanolRoom TemperatureGoodCan favor C4-iodination
Iodine Monochloride (ICl)Dichloromethane-78 to 0HighCan lead to over-iodination

Note: The yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Method 1: Direct Iodination using Iodine and Sodium Bicarbonate (General Procedure)

This protocol is a general method for the direct iodination of 1H-pyrrole-2-carbaldehyde, aiming for C4-selectivity.

  • Reaction Setup:

    • To a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 2.0 eq).

    • Stir the suspension at room temperature.

  • Addition of Iodine:

    • Slowly add a solution of iodine (I₂, 1.1 eq) in DCM to the reaction mixture.

    • The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS) (General Procedure)

This protocol provides an alternative method using a milder iodinating agent.

  • Reaction Setup:

    • Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of NIS:

    • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_pyrrole 1H-pyrrole-2-carbaldehyde dissolve Dissolve Pyrrole in Solvent start_pyrrole->dissolve start_iodine Iodinating Agent (e.g., I₂, NIS) add_reagents Add Base and Iodinating Agent start_iodine->add_reagents start_base Base (e.g., NaHCO₃) start_base->add_reagents dissolve->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product troubleshooting_yield cluster_analysis Analyze Reaction Mixture (TLC/NMR) cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_isomers Solutions for Poor Selectivity cluster_solutions_decomp Solutions for Decomposition start Low Yield of This compound check_sm Unreacted Starting Material? start->check_sm check_isomers Multiple Isomers Formed? check_sm->check_isomers No increase_time Increase Reaction Time check_sm->increase_time Yes check_decomp Decomposition/Polymerization? check_isomers->check_decomp No change_reagent Change Iodinating Agent check_isomers->change_reagent Yes inert_atm Use Inert Atmosphere check_decomp->inert_atm Yes end_node Optimized Yield check_decomp->end_node No, review purification increase_temp Increase Temperature increase_time->increase_temp check_reagent Check Reagent Activity increase_time->check_reagent increase_time->end_node increase_temp->end_node check_reagent->end_node change_solvent Change Solvent change_reagent->change_solvent lower_temp Lower Reaction Temperature change_reagent->lower_temp change_reagent->end_node change_solvent->end_node lower_temp->end_node neutral_pH Ensure Neutral pH inert_atm->neutral_pH lower_temp_decomp Lower Reaction Temperature inert_atm->lower_temp_decomp inert_atm->end_node neutral_pH->end_node lower_temp_decomp->end_node

Identifying and minimizing byproducts in 4-iodo-1H-pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route is a two-step process. First, pyrrole undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the C2 position, yielding pyrrole-2-carbaldehyde. This intermediate is then regioselectively iodinated at the C4 position to produce the final product.

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation of pyrrole?

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds like pyrrole.[1] It typically shows high selectivity for the 2-position (α-position) of the pyrrole ring due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.

Q3: What are the common iodinating agents for pyrrole-2-carbaldehyde?

Several iodinating agents can be employed, including N-iodosuccinimide (NIS), iodine in the presence of an oxidizing agent (e.g., HIO₃, HgO), or iodine with a silver salt (e.g., silver trifluoroacetate). The choice of reagent can influence the regioselectivity and yield of the reaction.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the formylation and iodination steps. Staining with a suitable agent, such as potassium permanganate or vanillin, can help visualize the spots. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify products and byproducts.

Q5: What are the typical storage conditions for this compound?

This compound is typically a solid and should be stored in a refrigerator to maintain its stability.

Troubleshooting Guides

Problem 1: Low Yield of Pyrrole-2-carbaldehyde in the Vilsmeier-Haack Reaction
Potential Cause Suggested Solution
Incomplete reaction Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Monitor the reaction progress using TLC until the starting material is consumed.
Decomposition of pyrrole Pyrrole is prone to polymerization under strongly acidic conditions. Ensure the Vilsmeier reagent is prepared correctly and the reaction temperature is controlled, especially during the addition of pyrrole.
Hydrolysis issues Incomplete hydrolysis of the intermediate iminium salt will result in a lower yield of the aldehyde. Ensure that the hydrolysis step is carried out under the recommended conditions (e.g., with aqueous sodium acetate) and for a sufficient duration.
Product loss during workup Pyrrole-2-carbaldehyde has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
Problem 2: Formation of Multiple Products in the Iodination Step
Potential Cause Suggested Solution
Formation of isomeric byproducts (e.g., 5-iodo-1H-pyrrole-2-carbaldehyde) The regioselectivity of iodination is highly dependent on the reaction conditions and the iodinating agent used. The 2-formyl group directs iodination primarily to the 4- and 5-positions. To favor the 4-iodo isomer, carefully control the reaction temperature and consider using a milder iodinating agent. Some literature suggests that specific conditions can favor the 5-iodo isomer, so strict adherence to a protocol for the 4-iodo product is crucial.
Formation of poly-iodinated byproducts (e.g., 4,5-diiodo-1H-pyrrole-2-carbaldehyde) This is often due to the use of an excess of the iodinating agent or prolonged reaction times. Use a stoichiometric amount of the iodinating agent and monitor the reaction closely by TLC. Adding the iodinating agent portion-wise can also help control the reaction.
Decomposition of the starting material or product Iodinated pyrroles can be sensitive to light and acid. Protect the reaction mixture from light and ensure the workup is performed promptly. Neutralizing any acidic byproducts during the workup is also important.

Experimental Protocols

Step 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures.[2]

Materials:

  • Pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate trihydrate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF (1.1 equivalents) in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) to the DMF while maintaining the temperature below 20°C.

  • Remove the ice bath and stir the mixture for 30 minutes at room temperature.

  • Cool the mixture again in an ice bath and add dichloromethane.

  • Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in dichloromethane, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.

  • Cool the reaction mixture to room temperature and slowly add a solution of sodium acetate trihydrate (5.5 equivalents) in water.

  • Heat the mixture to reflux for another 15 minutes with vigorous stirring.

  • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude pyrrole-2-carbaldehyde.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.

Step 2: Synthesis of this compound

This is a representative protocol based on common iodination methods.

Materials:

  • Pyrrole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyrrole-2-carbaldehyde (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
1. Formylation Pyrrole, DMFPOCl₃Dichloromethane0°C to reflux2-4 hours70-85%
2. Iodination Pyrrole-2-carbaldehydeNISAcetonitrileRoom Temp.1-3 hours60-75%

Visualizations

Synthesis_Workflow Pyrrole Pyrrole Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Pyrrole->Vilsmeier P2C Pyrrole-2-carbaldehyde Vilsmeier->P2C Iodination Iodination (e.g., NIS) P2C->Iodination FinalProduct This compound Iodination->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Iodination cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproducts Start Iodination of Pyrrole-2-carbaldehyde LowYield Low Yield Start->LowYield Issue Byproducts Mixture of Products Start->Byproducts Issue DesiredProduct High Yield of 4-iodo Isomer Start->DesiredProduct Success LY_Cause1 Incomplete Reaction LowYield->LY_Cause1 LY_Cause2 Decomposition LowYield->LY_Cause2 BP_Cause1 Other Iodo-isomers Byproducts->BP_Cause1 BP_Cause2 Poly-iodination Byproducts->BP_Cause2 LY_Solution1 Increase reaction time/ Monitor by TLC LY_Cause1->LY_Solution1 LY_Solution2 Protect from light/ Use milder conditions LY_Cause2->LY_Solution2 BP_Solution1 Optimize temperature/ Change iodinating agent BP_Cause1->BP_Solution1 BP_Solution2 Use stoichiometric NIS/ Portion-wise addition BP_Cause2->BP_Solution2

Caption: Troubleshooting logic for the iodination step.

References

Technical Support Center: Purification of Halogenated Pyrrole Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated pyrrole carbaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final halogenated pyrrole carbaldehyde product is discolored (yellow, brown, or black). What could be the cause and how can I fix it?

A1: Discoloration is a common issue often indicating product degradation or the presence of impurities. Here are the likely causes and solutions:

  • Cause: Instability of the pyrrole ring, especially under acidic or thermal stress. Pyrrole and its derivatives can be prone to polymerization or oxidation.[1][2]

  • Troubleshooting:

    • Neutralize Acidic Residues: During workup, ensure all acidic reagents are thoroughly neutralized. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is crucial. In some syntheses, the addition of sodium acetate is essential to prevent the formation of highly colored byproducts and low yields.[1]

    • Avoid High Temperatures: Minimize exposure to high heat during solvent evaporation (rotary evaporation) and distillation. Use reduced pressure to lower boiling points.[3]

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation, especially during heating.[3]

    • Purification Method: If discoloration persists after initial purification, consider an additional purification step. Recrystallization is often effective at removing colored impurities. Activated carbon treatment during recrystallization can also be employed, but should be used cautiously as it may adsorb the desired product.

Q2: I am experiencing low yield after purification. What are the potential reasons and how can I improve it?

A2: Low yields can stem from various factors, from the reaction workup to the purification process itself.

  • Cause: Incomplete extraction, product degradation, or inefficient separation during chromatography or distillation.

  • Troubleshooting:

    • Workup and Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a suitable organic solvent will maximize recovery.

    • Purification Technique Selection:

      • Column Chromatography: The choice of adsorbent and eluent is critical. Halogenated compounds can sometimes exhibit strong interactions with silica gel, leading to tailing and poor recovery.[4] Using a less acidic stationary phase or adding a small amount of a modifier like triethylamine to the eluent can help if your compound is basic in nature.[5]

      • Recrystallization: The solvent system must be carefully chosen to ensure high recovery. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

      • Distillation: For volatile compounds, ensure the distillation apparatus is efficient and that the collection temperature range is appropriate.[3]

Q3: My halogenated pyrrole carbaldehyde is "streaking" or "tailing" on the silica gel column. How can I achieve better separation?

A3: Tailing on a silica column is a frequent problem, particularly with polar or acidic compounds.

  • Cause: Strong interaction between the compound and active sites (silanols) on the silica gel.[6] Halogenated molecules can also be "sticky."[4]

  • Troubleshooting:

    • Optimize Mobile Phase:

      • Increase the polarity of the eluent gradually.

      • Add a modifier to the mobile phase. For example, a small amount of acetic acid can help if the compound is acidic, while triethylamine can be beneficial for basic compounds.[5]

    • Deactivate Silica Gel: Use deactivated silica gel or add a small percentage of a deactivating agent like water or triethylamine to the slurry before packing the column.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic, neutral, or acidic) or a bonded phase like C18 if the compound is sufficiently non-polar.

    • Sample Loading: Load the sample in a minimal amount of solvent and ensure it is fully dissolved. Dry loading the crude product onto a small amount of silica can also improve resolution.[5]

Q4: My compound co-elutes with an impurity during column chromatography. What strategies can I use to improve resolution?

A4: Co-elution occurs when the compound and an impurity have very similar affinities for the stationary and mobile phases.

  • Troubleshooting:

    • Change Eluent System: Experiment with different solvent systems that have different selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.

    • Gradient Elution: Employ a shallow gradient of the mobile phase to better resolve closely eluting compounds.

    • Alternative Chromatography: Consider other chromatographic techniques such as preparative HPLC, which offers higher resolution. Phenyl-Hexyl or PFP columns can be effective for separating halogenated aromatic compounds due to different pi-pi interactions.

Data Presentation

Table 1: Recrystallization Solvents and Yields for Selected Halogenated Pyrrole Carbaldehydes

CompoundRecrystallization SolventYieldMelting Point (°C)
4-Chloro-5-methyl-2-trichloroacetyl-1H-pyrroleDichloromethane61%140-142
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile30% Ethanol in water91%158.5-160.5[7]
Pyrrole-2-carbaldehydePetroleum ether (b.p. 40-60°C)~85% recovery from crude44-45

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This protocol provides a general guideline for the recrystallization of solid halogenated pyrrole carbaldehydes.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include dichloromethane, ethyl acetate, hexane, ethanol, and water mixtures.[7][8]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude, solid compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes. Caution: Adding too much charcoal can lead to significant product loss.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography (General Procedure)

This protocol outlines a standard procedure for purification using column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[5] Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis synthesis Halogenated Pyrrole Carbaldehyde Synthesis workup Aqueous Workup (Neutralization & Extraction) synthesis->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization If solid column_chromatography Column Chromatography crude_product->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr NMR/MS Analysis tlc->nmr Pure Fractions final_product Pure Halogenated Pyrrole Carbaldehyde nmr->final_product

Caption: General workflow for the synthesis and purification of halogenated pyrrole carbaldehydes.

troubleshooting_guide cluster_low_yield Low Yield cluster_discoloration Discoloration cluster_column_issues Column Chromatography Issues start Purification Issue? ly_q Low Yield? start->ly_q dc_q Discolored Product? start->dc_q cc_q Tailing/Co-elution? start->cc_q ly_a1 Optimize Extraction pH ly_q->ly_a1 ly_a2 Check Recrystallization Solvent System ly_q->ly_a2 ly_a3 Use Milder Evaporation Conditions ly_q->ly_a3 dc_a1 Ensure Full Neutralization dc_q->dc_a1 dc_a2 Purify Under Inert Atmosphere dc_q->dc_a2 dc_a3 Consider Activated Carbon Treatment dc_q->dc_a3 cc_a1 Add Modifier to Eluent (e.g., TEA, Acetic Acid) cc_q->cc_a1 cc_a2 Use Deactivated Silica or Alumina cc_q->cc_a2 cc_a3 Try a Different Solvent System cc_q->cc_a3

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting guide for low yield reactions involving 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering low yields in reactions involving 4-iodo-1H-pyrrole-2-carbaldehyde. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura reactions with this substrate can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability:

    • This compound Stability: This compound can be sensitive to light and air. Ensure it has been stored correctly under an inert atmosphere and refrigerated.[1] Over time, degradation can occur, leading to lower effective concentrations of the starting material. Consider using freshly acquired or purified substrate.

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly when stored improperly, can be susceptible to deactivation. Phosphine ligands are prone to oxidation.[2] It is crucial to use fresh, high-quality catalyst and ligands stored under an inert atmosphere.

    • Solvent and Base Purity: The presence of oxygen and water in the solvent can deactivate the palladium catalyst.[2] Using anhydrous and thoroughly degassed solvents is critical. The purity of the base is also important, as impurities can interfere with the catalytic cycle.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and reagents.

    • Temperature Control: While heating is often necessary, excessive temperatures can lead to the degradation of the starting material or product. Monitor the reaction temperature closely.

  • Potential Side Reactions:

    • Deiodination: A common side reaction with iodo-aromatic compounds is reductive deiodination, where the iodine atom is replaced by a hydrogen atom. This can be promoted by certain reaction conditions and impurities.

    • Homocoupling: The formation of homocoupled products from the boronic acid or the iodo-pyrrole can reduce the yield of the desired cross-coupled product.

    • Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, especially in the presence of water and certain bases, effectively removing it from the reaction mixture.

Q2: I am observing a significant amount of a byproduct that appears to be the deiodinated pyrrole (1H-pyrrole-2-carbaldehyde). How can I minimize this?

A2: Deiodination is a known challenge in cross-coupling reactions with iodo-heterocycles.[3] Here are some strategies to mitigate this side reaction:

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.

  • Choice of Ligand: The choice of phosphine ligand can influence the rate of reductive dehalogenation. Consider screening different ligands to find one that favors the cross-coupling pathway.

  • Base Selection: The nature and strength of the base can impact the prevalence of deiodination. Experiment with milder bases to see if the side reaction is suppressed.

  • N-Protection of the Pyrrole: The free N-H of the pyrrole can sometimes participate in side reactions. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent dehalogenation and improve yields in some cases.[3]

Q3: My reaction seems to stall, and I'm left with unreacted starting material. What could be the cause?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: As mentioned, the palladium catalyst can be deactivated by oxygen or impurities. Ensure rigorous inert atmosphere techniques are used. It might also be beneficial to use a more robust pre-catalyst.

  • Insufficient Catalyst Loading: While higher catalyst loading can be costly, it may be necessary if the reaction is sluggish. However, always start with optimizing other parameters first.

  • Poor Solubility: this compound is a solid.[1] Ensure that it and all other reagents are fully dissolved in the reaction solvent at the reaction temperature. If solubility is an issue, a different solvent system may be required.

  • Formation of Dimers: 2-Acylpyrroles, like your starting material, have a tendency to form hydrogen-bonded dimers.[4] This can potentially reduce the effective concentration of the monomeric species available for reaction. Using a solvent that can disrupt hydrogen bonding might be beneficial.

Q4: I am struggling with the purification of my final product from the reaction mixture. What are some recommended strategies?

A4: Purification can be challenging due to the similar polarities of the product and potential byproducts.

  • Column Chromatography: This is the most common method for purification. A careful selection of the solvent system for silica gel chromatography is crucial. A gradient elution might be necessary to separate the desired product from unreacted starting material and byproducts like the deiodinated pyrrole.

  • Recrystallization: If the product is a solid and can be obtained in sufficient purity after an initial workup, recrystallization can be an effective purification technique.

  • Acid-Base Extraction: Depending on the nature of the coupled product, an acid-base extraction during the workup can help remove some impurities.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized for Suzuki-Miyaura coupling reactions involving pyrrole derivatives. These are starting points for optimization.

ParameterRecommended ConditionPotential Issues if Not Optimal
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Low conversion, catalyst decomposition
Ligand SPhos, XPhos, P(t-Bu)₃Low yield, side reactions (e.g., deiodination)
Base K₂CO₃, Cs₂CO₃, K₃PO₄Protodeboronation, low yield
Solvent Dioxane/H₂O, Toluene, DMF, THFPoor solubility, catalyst deactivation, side reactions
Temperature 80-110 °CSubstrate/product degradation, increased side reactions

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv).

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Low Yield with this compound cluster_outcomes Potential Issues Identified from Analysis cluster_solutions Corrective Actions start Low Yield Observed reagent_check Check Reagent Quality - Purity of Pyrrole - Catalyst/Ligand Activity - Solvent/Base Purity start->reagent_check condition_check Verify Reaction Conditions - Inert Atmosphere - Temperature - Reaction Time start->condition_check analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) reagent_check->analysis condition_check->analysis unreacted_sm Unreacted Starting Material analysis->unreacted_sm deiodination Deiodination Product Observed analysis->deiodination multiple_products Complex Mixture of Products analysis->multiple_products optimize_catalyst Optimize Catalyst System - Increase Loading - Change Catalyst/Ligand unreacted_sm->optimize_catalyst optimize_temp Adjust Temperature - Lower Temperature - Extend Reaction Time deiodination->optimize_temp protect_nh Consider N-Protection of Pyrrole deiodination->protect_nh multiple_products->optimize_temp screen_base Screen Different Bases (e.g., milder bases) multiple_products->screen_base optimize_catalyst->start Re-run Reaction optimize_temp->start Re-run Reaction protect_nh->start Re-run Reaction screen_base->start Re-run Reaction

Caption: Troubleshooting workflow for low-yield reactions.

Potential Degradation and Side Reaction Pathways

Side_Reactions Potential Side Reactions and Degradation Pathways cluster_pathways Reaction Pathways start This compound (Starting Material) desired_product Desired Cross-Coupled Product start->desired_product Suzuki Coupling (Pd Catalyst, Base, ArB(OH)₂) deiodinated 1H-Pyrrole-2-carbaldehyde (Deiodination) start->deiodinated Reductive Deiodination homocoupled Homocoupled Pyrrole Dimer start->homocoupled Homocoupling dimer H-Bonded Dimer (Inactive) start->dimer Dimerization

Caption: Common side reactions and degradation pathways.

References

Technical Support Center: 4-iodo-1H-pyrrole-2-carbaldehyde in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-iodo-1H-pyrrole-2-carbaldehyde in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form C-C bonds. The most common applications are in Suzuki-Miyaura couplings with boronic acids or esters to synthesize 4-aryl-1H-pyrrole-2-carbaldehydes. It is also a suitable substrate for Sonogashira couplings with terminal alkynes and Heck couplings with alkenes.

Q2: Why is my Suzuki-Miyaura reaction with this compound showing low yield of the desired product and a significant amount of a dehalogenated byproduct (1H-pyrrole-2-carbaldehyde)?

A2: Dehalogenation is a common side reaction for electron-rich heteroaryl halides, including iodopyrroles, under Suzuki coupling conditions.[1][2] This is often exacerbated by the presence of an unprotected N-H group on the pyrrole ring. The N-H proton is acidic and can interfere with the catalytic cycle. To mitigate this, N-protection of the pyrrole is highly recommended.

Q3: What are the recommended N-protecting groups for this compound in coupling reactions?

A3: Electron-withdrawing protecting groups can help to stabilize the pyrrole ring and reduce the propensity for side reactions. Common choices include tosyl (Ts), Boc (tert-butyloxycarbonyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group may depend on the specific reaction conditions and the desired deprotection strategy.[1]

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What could be the cause?

A4: Homocoupling of boronic acids to form biaryls is a known side reaction in Suzuki-Miyaura couplings.[3][4] This can be promoted by the presence of oxygen, so ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial. The choice of palladium catalyst, ligand, and base can also influence the extent of homocoupling.

Q5: In my Sonogashira coupling, I am getting a lot of the homocoupled alkyne (Glaser coupling product). How can I avoid this?

A5: The Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, leading to the dimerization of the terminal alkyne.[5][6] To minimize this, copper-free Sonogashira protocols are often employed. If a copper co-catalyst is necessary, using it in minimal quantities and ensuring strictly anaerobic conditions can help to suppress this side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low or no conversion of starting material - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use a suitable solvent system (e.g., dioxane/water, toluene/water, DMF).- Increase the reaction temperature.
Significant dehalogenation of this compound - Unprotected pyrrole N-H group- Presence of water or other proton sources- Protect the pyrrole nitrogen with a suitable group (e.g., Boc, Ts, SEM).- Use anhydrous solvents and reagents.
Homocoupling of boronic acid - Presence of oxygen- Inappropriate catalyst/ligand system- Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can be beneficial.
Poor product yield despite good conversion - Product degradation- Difficult purification- Use milder reaction conditions (lower temperature, shorter reaction time).- Optimize the purification method (e.g., column chromatography with a different eluent system).
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low or no product formation - Inactive catalyst (Pd or Cu)- Inappropriate base or solvent- Low reaction temperature- Use fresh catalysts. For the palladium catalyst, consider PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. For the copper co-catalyst, CuI is common.- Use an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), often used as the solvent or co-solvent.- Ensure the reaction temperature is sufficient.[7]
Glaser coupling (alkyne homocoupling) - Presence of oxygen- High concentration of copper catalyst- Perform the reaction under strictly anaerobic conditions.- Consider a copper-free Sonogashira protocol.- If using copper, minimize the amount of CuI.
Decomposition of starting materials - Reaction temperature is too high- Unstable alkyne- Optimize the reaction temperature.- Use a protecting group on the alkyne if it is sensitive to the reaction conditions.
Heck Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low reactivity - Inactive catalyst- Inappropriate base or solvent- Steric hindrance- Use an active palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).- Common bases include triethylamine and potassium carbonate.- Aprotic polar solvents like DMF or acetonitrile are often used.- For sterically hindered substrates, consider using bulky phosphine ligands.
Formation of double arylation products - High catalyst loading- High concentration of the aryl halide- Reduce the catalyst loading.- Use a slight excess of the alkene relative to the this compound.
Isomerization of the product alkene - High reaction temperature- Prolonged reaction time- Optimize the temperature and monitor the reaction to avoid extended heating after completion.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of N-Protected 4-Bromo/Iodo-pyrrole Derivatives.

Note: Data for the specific this compound is limited in the literature. The following table is a compilation based on analogous N-protected bromopyrrole and iodopyrrole systems to illustrate the effect of N-protection on yield and the suppression of dehalogenation.

EntryPyrrole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Product Yield (%)Dehalogenation (%)Reference
1N-Boc-4-bromopyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801275Not reported[1]
24-bromopyrrole-2-carboxylate (unprotected)Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80123548[8]
3N-SEM-4-bromopyrrole-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O851282Not reported[9]
4N-Tosyl-3-iodopyrroleArylboronic acidPdCl₂(dppf)K₂CO₃DME802~70-80Not reported[10]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of N-Protected this compound (Illustrative)

  • N-Protection: To a solution of this compound in a suitable solvent (e.g., THF, DCM), add a base (e.g., NaH, Et₃N) followed by the protecting group precursor (e.g., Boc₂O, TsCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up and purify the N-protected product.

  • Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (Argon), add the N-protected this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., 4:1 Dioxane:Water).

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 h), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-N-protected-1H-pyrrole-2-carbaldehyde.

  • Deprotection (if required): Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, TBAF for SEM) to yield the final 4-aryl-1H-pyrrole-2-carbaldehyde.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pyrrole_pd_complex Pyrrole-Pd(II)-I(L2) oxidative_addition->pyrrole_pd_complex transmetalation Transmetalation pyrrole_pd_complex->transmetalation side_reaction Dehalogenation pyrrole_pd_complex->side_reaction Protonolysis aryl_pyrrole_pd_complex Aryl-Pd(II)-Pyrrole(L2) transmetalation->aryl_pyrrole_pd_complex reductive_elimination Reductive Elimination aryl_pyrrole_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product 4-Aryl-pyrrole-2-carbaldehyde reductive_elimination->product pyrrole_halide 4-Iodo-pyrrole-2-carbaldehyde pyrrole_halide->oxidative_addition boronic_acid Ar-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound, including the dehalogenation side reaction.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pyrrole_pd_complex Pyrrole-Pd(II)-I(L2) oxidative_addition->pyrrole_pd_complex transmetalation_pd Transmetalation pyrrole_pd_complex->transmetalation_pd alkynyl_pyrrole_pd_complex Alkynyl-Pd(II)-Pyrrole(L2) transmetalation_pd->alkynyl_pyrrole_pd_complex reductive_elimination Reductive Elimination alkynyl_pyrrole_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product 4-Alkynyl-pyrrole-2-carbaldehyde reductive_elimination->product pyrrole_halide 4-Iodo-pyrrole-2-carbaldehyde pyrrole_halide->oxidative_addition alkyne Terminal Alkyne cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation_pd glaser_coupling Glaser Coupling (Side Reaction) cu_acetylide->glaser_coupling O₂ base Base

Caption: Catalytic cycles for the Sonogashira coupling, highlighting the Glaser homocoupling side reaction.

Experimental_Workflow start Start reagents Reagents This compound Coupling Partner Catalyst Base Solvent start->reagents setup Reaction Setup Degas & Assemble under Inert Atmosphere reagents->setup reaction Heating & Stirring Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup Extraction reaction->workup troubleshooting Troubleshooting | Low Yield? Side Products? reaction->troubleshooting purification Column Chromatography workup->purification product Isolated Product purification->product troubleshooting->setup Optimize Conditions

Caption: General experimental workflow for a palladium-catalyzed coupling reaction with this compound.

References

Improving the regioselectivity of iodination in pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on improving the regioselectivity of iodination in pyrrole-2-carbaldehyde synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the iodination of pyrrole-2-carbaldehyde?

A1: The main challenges include controlling the position of iodination (regioselectivity) between the C4 and C5 positions, preventing over-iodination to form di- or poly-iodinated products, and managing the reactivity of the pyrrole ring, which can be sensitive to acidic conditions. The electron-withdrawing nature of the carbaldehyde group deactivates the pyrrole ring, making iodination more challenging than for simple pyrroles.

Q2: How does the choice of iodinating agent affect the regioselectivity?

A2: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is a common reagent that, depending on the conditions, can favor iodination at the C5 position. Molecular iodine (I₂) in the presence of an oxidizing agent or a base can be modulated to favor iodination at the C4 position. The reactivity and steric bulk of the iodinating species play a significant role in determining the site of substitution.

Q3: I am observing a mixture of 4-iodo and 5-iodo isomers. How can I improve the selectivity for the 4-iodo product?

A3: To selectively obtain the 4-iodo-1H-pyrrole-2-carbaldehyde, a method employing sodium iodide (NaI) as the iodine source with sodium persulfate (Na₂S₂O₈) as an oxidant in a mixed solvent system like acetonitrile-water has been shown to be effective.[1] This method proceeds via a tandem ring-contraction of pyridinium salts followed by a regioselective C-H iodination.

Q4: How can I favor the formation of 5-iodo-1H-pyrrole-2-carbaldehyde?

A4: For the synthesis of the 5-iodo isomer, N-Iodosuccinimide (NIS) is a suitable reagent. The reaction is typically carried out in a solvent like methanol. This approach has been demonstrated to be effective for the C5-iodination of similar pyrrole-3-carboxaldehydes and can be adapted for pyrrole-2-carbaldehyde.[2]

Q5: My reaction is resulting in a significant amount of di-iodinated (4,5-diiodo) product. What can I do to minimize this?

A5: To prevent di-iodination, you can try the following:

  • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use close to a 1:1 molar ratio of the iodinating agent to the pyrrole-2-carbaldehyde.

  • Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

  • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the active iodinating species.

Q6: The iodination reaction is not proceeding to completion, and I am recovering a lot of starting material. What are some potential solutions?

A6: If you are experiencing low conversion, consider the following:

  • Activation: For less reactive substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate the iodinating agent (e.g., NIS).[3]

  • Oxidant: When using I₂ or NaI, ensure that the accompanying oxidant is active and present in the correct stoichiometric amount to generate the electrophilic iodine species.

  • Reaction Time and Temperature: You may need to increase the reaction time or temperature, but monitor carefully for byproduct formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of Isomers) - Inappropriate choice of iodinating agent or reaction conditions. - Reaction temperature is too high.- For C4-iodination, use NaI with an oxidant like Na₂S₂O₈. - For C5-iodination, use NIS. - Lower the reaction temperature to improve selectivity.
Formation of Di-iodinated Product - Excess of iodinating agent. - High reaction temperature or prolonged reaction time.- Use 1.0-1.2 equivalents of the iodinating agent. - Add the iodinating agent portion-wise or via a syringe pump. - Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC-MS.
Low or No Conversion - Insufficiently reactive iodinating agent for the deactivated pyrrole ring. - Deactivation of the catalyst or oxidant.- Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) when using NIS. - Ensure the oxidant is fresh and active. - Consider using a more powerful iodinating system, such as I₂ with an oxidizing agent.
Product Degradation - Harsh acidic conditions. - High reaction temperatures.- Use milder acidic catalysts if required. - Perform the reaction at the lowest effective temperature. - Minimize the reaction time.
Difficult Purification of Isomers - Similar polarity of the 4-iodo and 5-iodo isomers.- Use a high-performance column chromatography system with a shallow solvent gradient. - Consider derivatization of the aldehyde or the N-H group to alter the polarity of the isomers for easier separation, followed by deprotection.

Data Presentation: Comparison of Iodination Methods

The following table summarizes quantitative data for different methods of regioselective iodination of pyrrole aldehydes. Note that direct comparative data for pyrrole-2-carbaldehyde is limited; therefore, data for the closely related pyrrole-3-carboxaldehyde is included to demonstrate the effect of reagents on regioselectivity.

Target Product Substrate Iodinating Agent / Conditions Solvent Temperature Yield (%) Regioselectivity (C4:C5) Reference
4-Iodopyrrole-2-carbaldehydeN-substituted Pyridinium SaltNaI, Na₂S₂O₈MeCN/H₂O80 °C62-76>95:5[1]
4-Iodopyrrole-3-carboxaldehydePyrrole-3-carboxaldehyde PrecursorI₂DMSO20 °Cup to 78C4 selective[2]
5-Iodopyrrole-3-carboxaldehydePyrrole-3-carboxaldehyde PrecursorNISMeOHrt to heatGood to HighC5 selective[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound[1][2]

This protocol is based on a tandem ring-contraction/regioselective C-H iodination reaction.

  • Reaction Setup: To a solution of the corresponding N-substituted pyridinium salt (1.0 equiv) in a 20:1 mixture of acetonitrile (MeCN) and water, add sodium iodide (NaI, 1.3 equiv), sodium persulfate (Na₂S₂O₈, 3.4 equiv), and sodium carbonate (Na₂CO₃, 3.0 equiv).

  • Reaction Conditions: Stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the this compound.

Protocol 2: Regioselective Synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde (Adapted)[3]

This protocol is adapted from the selective C5-iodination of pyrrole-3-carboxaldehydes.

  • Reaction Setup: Dissolve pyrrole-2-carbaldehyde (1.0 equiv) in methanol (MeOH).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture and monitor the progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_c4 C4-Iodination cluster_c5 C5-Iodination start_c4 Pyrrole-2-carbaldehyde Precursor (e.g., Pyridinium Salt) reagents_c4 NaI, Na₂S₂O₈, Na₂CO₃ in MeCN/H₂O start_c4->reagents_c4 Add reagents reaction_c4 Heat at 80°C reagents_c4->reaction_c4 Initiate reaction product_c4 This compound reaction_c4->product_c4 Formation start_c5 Pyrrole-2-carbaldehyde reagents_c5 NIS in MeOH start_c5->reagents_c5 Add reagent reaction_c5 Stir at RT (or heat) reagents_c5->reaction_c5 Initiate reaction product_c5 5-Iodo-1H-pyrrole-2-carbaldehyde reaction_c5->product_c5 Formation

Caption: Workflow for regioselective C4 and C5 iodination.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Iodination Reaction Outcome low_selectivity Low Regioselectivity start->low_selectivity di_iodination Di-iodination start->di_iodination low_conversion Low Conversion start->low_conversion solution_selectivity Change Reagent (NaI/Oxidant for C4, NIS for C5) Lower Temperature low_selectivity->solution_selectivity Address with solution_di Reduce Iodinating Agent Stoichiometry Slow Addition Lower Temperature di_iodination->solution_di Address with solution_conversion Add Catalytic Acid (with NIS) Check Oxidant Activity Increase Temperature/Time low_conversion->solution_conversion Address with

Caption: Troubleshooting logic for iodination of pyrrole-2-carbaldehyde.

References

Catalyst selection and optimization for Suzuki reactions of 4-iodopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-iodopyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts for the Suzuki coupling of 4-iodopyrroles?

A1: A variety of palladium catalysts are effective for the Suzuki coupling of 4-iodopyrroles. Commonly used catalysts include palladium(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which are reduced in situ to the active Pd(0) species.[1][2] For more challenging substrates, precatalysts incorporating bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly enhance reaction efficiency.[1]

Q2: How does the choice of ligand impact the reaction?

A2: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the rate-determining oxidative addition step, especially for less reactive or sterically hindered substrates.[1][3] They also promote the final reductive elimination step to release the product. The choice of ligand can influence reaction rates, catalyst stability, and the suppression of side reactions.[3]

Q3: What is the role of the base in the Suzuki reaction and which ones are commonly used?

A3: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1][4] The choice of base can depend on the solvent system and the sensitivity of the substrates. For instance, cesium carbonate is often effective but more expensive, while potassium carbonate is a common first choice.[1][5]

Q4: Which solvent systems are recommended for Suzuki reactions of 4-iodopyrroles?

A4: Suzuki reactions are typically performed in a mixture of an organic solvent and water. The aqueous phase is often necessary to dissolve the inorganic base.[1] Common organic solvents include ethers like 1,4-dioxane and 1,2-dimethoxyethane (DME), or aromatic hydrocarbons such as toluene.[1] The ratio of organic solvent to water is typically around 3:1 to 4:1.[1] The choice of solvent can affect the solubility of reactants and catalyst, thereby influencing the reaction rate and yield.

Q5: Is it necessary to protect the pyrrole nitrogen (N-H)?

A5: While not always mandatory, N-H protection is highly recommended. The acidic proton of an unprotected pyrrole can interfere with the catalytic cycle, potentially leading to catalyst inhibition or side reactions.[6] Common protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxy)methyl) are often employed to improve yields and reaction consistency.[3]

Troubleshooting Guide

Q1: I am observing low or no conversion of my 4-iodopyrrole. What are the possible causes and solutions?

A1: Low or no product formation can stem from several issues related to the catalyst, reagents, or reaction conditions.

  • Possible Cause: Inactive Catalyst. The palladium catalyst may have degraded due to exposure to air or moisture. Palladium black (insoluble palladium precipitate) formation is a visual indicator of catalyst decomposition.

  • Possible Cause: Insufficiently Active Base or Poor Solubility. The chosen base may not be strong enough or may be poorly soluble in the reaction medium, hindering the crucial transmetalation step.

    • Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ gives poor results, try K₃PO₄ or Cs₂CO₃.[1] Ensure the solvent system contains an aqueous phase to help dissolve the base.

  • Possible Cause: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature, typically to 80-110 °C for solvents like dioxane or toluene. Microwave irradiation can also be a highly effective method to accelerate the reaction and improve yields.[1][7]

Q2: My reaction is producing significant amounts of a dehalogenated pyrrole byproduct. How can I minimize this?

A2: Dehalogenation (replacement of iodine with hydrogen) is a common side reaction, particularly with highly reactive substrates like 4-iodopyrroles.

  • Possible Cause: Catalyst Choice. Some catalyst systems are more prone to promoting dehalogenation.

    • Solution: While 4-iodopyrroles are highly reactive, this reactivity can sometimes lead to side reactions. In some cases, the corresponding 4-bromopyrrole may offer a better balance between reactivity and stability, leading to higher yields of the desired product.[2]

  • Possible Cause: Presence of Protic Impurities. Water or other protic species can serve as a proton source for the dehalogenation pathway.

    • Solution: While water is often required to dissolve the base, using rigorously dried organic solvents and high-purity reagents can help. The choice of boronic acid versus a boronate ester can also influence this side reaction.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What can be done to prevent this?

A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen.

  • Possible Cause: Oxygen in the Reaction Mixture. Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents before use by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]

  • Possible Cause: Catalyst System. The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.

    • Solution: Screening different ligands may identify a system that favors the cross-coupling pathway. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess may lead to more homocoupling.[8]

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions of relevant N-protected bromopyrroles and other iodo-heterocycles. While data for 4-iodopyrroles is sparse in the literature, the conditions for 4-bromopyrroles are highly relevant, with the understanding that 4-iodopyrroles will generally react faster or under milder conditions.

Table 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate [3]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)901261
2Pd(PPh₃)₂Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)901243
3Pd(OAc)₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)901235
4Pd(dppf)Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)901252
5Pd(PPh₃)₄ (10)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
6Pd(PPh₃)₄ (10)K₃PO₄ (2)Dioxane/H₂O (4:1)901281
7Pd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)901290

Table 2: Representative Conditions for Suzuki Coupling of Various Iodo-Heterocycles

Iodo-HeterocycleBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)
4-Iodo-1-methyl-1H-pyrazole[1]Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O905-12 min (MW)95
2-Bromo-4-iodopyridine[8]Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-12 h85-95
4-Iodoanisole[5]Phenylboronic acidPd/C (1.4)K₂CO₃ (2)DMFReflux (MW)90 min92
N-Boc-4-iodophenylalanine[4]Phenylboronic acidPNIPAM-co-DAPMA-PdK₃PO₄ (5)Aqueous3724 h100

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Protected 4-Iodopyrrole (Conventional Heating)

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected 4-iodopyrrole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: General Procedure for Suzuki Coupling (Microwave-Assisted)

  • Reaction Setup: In a microwave reaction vial, combine the N-protected 4-iodopyrrole (1.0 equiv), the arylboronic acid (1.3 equiv), the base (e.g., Cs₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O, 4:1 v/v).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 90-120 °C) for 5-20 minutes.[1]

  • Workup and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Visualizations

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Caption: Troubleshooting decision tree for common Suzuki reaction issues.

References

Technical Support Center: Purification of 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-iodo-1H-pyrrole-2-carbaldehyde. Our aim is to address common issues encountered during the purification process to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, which often involves Vilsmeier-Haack formylation followed by iodination, potential impurities include:

  • Unreacted 1H-pyrrole-2-carbaldehyde: The starting material for the iodination step.

  • Di-iodinated pyrrole species: Over-iodination can lead to the formation of di-iodo-1H-pyrrole-2-carbaldehyde isomers.

  • Other positional isomers: Depending on the regioselectivity of the iodination reaction, other iodo-substituted isomers might be present.

  • Residual solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, hexanes).

  • Reagents: Traces of iodinating reagents (e.g., N-iodosuccinimide) or catalysts.

  • Polymeric or degradation products: Pyrroles can be sensitive to strong acids and light, potentially leading to the formation of colored, high-molecular-weight impurities.

Q2: My crude product is a dark oil or a sticky solid. What does this indicate?

A2: The presence of a dark oil or sticky solid often suggests the presence of polymeric impurities or residual solvents. Pyrrole derivatives can be prone to polymerization, especially under acidic conditions or upon prolonged exposure to air and light. It is crucial to handle the crude product promptly and store it under an inert atmosphere, protected from light, and at a low temperature.

Q3: What is the recommended first step for purifying crude this compound?

A3: For a significantly impure crude product, especially if it is oily or intensely colored, column chromatography is the recommended initial purification step. This will help to separate the desired product from baseline impurities, highly non-polar byproducts, and polar polymeric material. If the crude product is a solid with some discoloration, recrystallization might be a viable first step, although a preliminary column purification is often beneficial.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of your compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities by comparing the integration of signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not appropriate for your compound, or there are insoluble impurities.Try a more polar solvent or a solvent mixture. If a significant amount of solid remains, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.To induce crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is still impure.Use a lower-boiling point solvent. If impurities are suspected, first purify the compound by column chromatography.
Low recovery of the purified product. Too much solvent was used for recrystallization or washing, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. When washing the crystals, use a minimal amount of ice-cold solvent. To improve recovery, the filtrate can be concentrated and cooled to obtain a second crop of crystals.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen mobile phase is not optimal.Perform a TLC analysis with various solvent systems to find an eluent that gives good separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound runs through the column too quickly. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band on the column. The compound may be too polar for the silica gel, or it might be degrading on the column.Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve the peak shape. Ensure the silica gel is of good quality and consider using a less acidic stationary phase like alumina if degradation is suspected.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent (e.g., hexanes, ethyl acetate, dichloromethane, or mixtures thereof). The ideal solvent will dissolve the compound when hot but not at room temperature. A common solvent system for similar compounds is a mixture of hexanes and ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • TLC Analysis: Determine a suitable mobile phase by running TLC plates with your crude product in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate or hexanes:dichloromethane). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Pyrrole Aldehydes

Stationary Phase Mobile Phase (starting point) Gradient Compound Polarity
Silica Gel10% Ethyl Acetate in Hexanes10% to 50% Ethyl AcetateModerately Polar
Silica Gel5% Dichloromethane in Hexanes5% to 30% DichloromethaneLess Polar
Alumina (Neutral)20% Ethyl Acetate in Hexanes20% to 60% Ethyl AcetateModerately Polar (acid-sensitive)

Note: These are general guidelines. The optimal conditions should be determined experimentally for your specific crude mixture.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Determine mobile phase Recrystallize Recrystallization Column->Recrystallize If solid with minor impurities Analysis Purity Analysis (NMR, HPLC, MS) Column->Analysis Recrystallize->Analysis Pure Pure Product Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Cooling Solution Crystals Crystals Formed? Start->Crystals Success Successful Crystallization Crystals->Success Yes Scratch Scratch flask / Add seed crystal Crystals->Scratch No Oil Oily Residue? Evaporate Evaporate some solvent Oil->Evaporate No ColumnPurify Purify by Column Chromatography Oil->ColumnPurify Yes Scratch->Oil Evaporate->Start

Caption: Decision tree for troubleshooting recrystallization issues.

Impact of solvent and base on the efficiency of reactions with 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-iodo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here you will find frequently asked questions (FAQs) and troubleshooting guides focused on the critical role of solvents and bases in achieving high reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions due to the reactive C-I bond. The most common transformations include Suzuki-Miyaura coupling, Sonogashira coupling, and N-alkylation or N-protection reactions.[1] The aldehyde group can be used for subsequent modifications, while the N-H group allows for functionalization of the pyrrole ring.

Q2: My starting material appears to be degrading during the reaction. What are the general stability considerations for this compound?

A2: Pyrrole-2-carbaldehydes can be sensitive to reaction conditions. Self-condensation can occur at elevated temperatures, and the pyrrole ring can be susceptible to strongly acidic or oxidative environments.[2] It is crucial to use purified reagents and consider the reaction temperature carefully.[3] For sensitive substrates, conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) with dry solvents can prevent degradation and improve yields.[3]

Q3: How does the N-H group on the pyrrole ring affect my reaction?

A3: The acidic N-H proton can interfere with certain reactions, particularly those employing strong bases or organometallic reagents. It can be deprotonated by the base, consuming the reagent and potentially altering the electronic properties of the pyrrole ring. For this reason, N-protection (e.g., with a Boc group) is often performed prior to subsequent transformations. However, in some base-catalyzed reactions, deprotonation is an intended step of the mechanism.

Troubleshooting Guide: Cross-Coupling Reactions

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling are a common issue. The choice of base and solvent system is critical for an efficient catalytic cycle.

Troubleshooting Steps:

  • Evaluate the Base: The base is crucial for the transmetalation step. Inorganic bases are most common. If you are experiencing low yields, consider screening different bases. Stronger bases are not always better and can lead to side reactions.[4]

  • Solvent System Selection: The solvent must solubilize the reactants and facilitate the catalytic cycle. Often, a mixture of an organic solvent and water is most effective.

  • Catalyst Choice: While many palladium catalysts are effective, the choice of ligand can significantly impact the reaction. Ensure your catalyst is active and not poisoned.

Data Presentation: Impact of Base and Solvent on Suzuki-Miyaura Coupling Efficiency

CatalystBaseSolvent SystemTypical Yield EfficiencyNotes
Pd(PPh₃)₄K₂CO₃Toluene/WaterModerate to GoodA common starting point, but may require heat.[5]
Pd(PPh₃)₄Na₂CO₃DME/WaterModerate to GoodAlternative carbonate base.
PdCl₂(dppf)K₃PO₄1,4-Dioxane/WaterGood to ExcellentOften effective for challenging substrates.
Pd(OAc)₂ + SPhosCs₂CO₃Toluene/WaterGood to ExcellentSPhos is an electron-rich biaryl phosphine ligand that can improve catalytic activity.
Issue 2: Poor Performance in Sonogashira Coupling

The Sonogashira coupling is sensitive to the base, solvent, temperature, and the presence of copper co-catalysts.

Troubleshooting Steps:

  • Base Selection is Critical: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[6][7] They act as both a base and a solvent. Inorganic bases like K₂CO₃ have also been used but may be less effective.[6][8] Reactions often fail in the complete absence of a base.[6]

  • Optimize the Temperature: Yields can be highly dependent on temperature. A gradual increase from 80 °C to 120 °C can significantly improve product formation.[6]

  • Consider the Solvent: While the amine base can sometimes serve as the solvent, co-solvents like toluene, DMF, or THF are often employed to improve solubility and reaction rates.[6]

Data Presentation: Effect of Solvent and Base on Sonogashira Coupling

BaseCo-SolventTemperature (°C)Relative EfficiencyNotes
Triethylamine (Et₃N)Toluene100-120ExcellentA robust, commonly used system that often gives high yields.[6]
Triethylamine (Et₃N)None50GoodWorks well for highly reactive substrates.[7]
Diisopropanolamine (DIPA)DMF80ModerateAn alternative amine base and polar aprotic solvent combination.[9]
K₂CO₃Toluene100LowInorganic bases are generally less effective for this reaction.[6]
KOHToluene100LowStrong inorganic bases often result in poor product formation.[6]

Troubleshooting Guide: N-Alkylation and N-Protection

Issue 3: Low Yield or Regioselectivity Issues in N-Alkylation

Direct N-alkylation can sometimes be complicated by competing O-alkylation of the deprotonated aldehyde (enolization) or lack of reactivity.

Troubleshooting Steps:

  • Choice of Base and Solvent: For simple alkylations with alkyl halides, a moderately strong base in a polar aprotic solvent is a standard choice. Phase-transfer catalysis (PTC) conditions can also be highly effective.[10]

  • Protecting the Aldehyde: If side reactions involving the aldehyde are suspected, consider protecting it as an acetal before performing the N-alkylation, followed by deprotection.

  • Alternative: N-Boc Protection: For many synthetic routes, protecting the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group is a reliable step. This enhances stability and prevents interference from the N-H proton in subsequent reactions.

Data Presentation: Conditions for N-Alkylation & N-Boc Protection

ReactionBase / CatalystSolventTemperatureEfficiencyNotes
N-Alkylation (Alkyl Halide)K₂CO₃ or Cs₂CO₃DMF or AcetonitrileRoom Temp to 80 °CGoodStandard conditions for many heterocyclic alkylations.
N-Alkylation (PTC)KOH (solid) / TBABToluene or neatRoom TempVery GoodMild and often high-yielding method.[10]
N-Boc ProtectionDMAP (cat.) / (Boc)₂OTHF or DichloromethaneRoom TempExcellentA standard and highly efficient method for Boc protection.
N-Boc ProtectionIodine (cat.) / (Boc)₂OSolvent-freeRoom TempExcellentA practical and efficient alternative protocol.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the solvent system (e.g., Toluene:H₂O 4:1, 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Boc Protection
  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Tetrahydrofuran - THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like Ethyl Acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected product, which can be purified further by chromatography if necessary.

Visualized Workflows

Caption: A logical workflow for optimizing cross-coupling reactions by systematically screening solvents and bases.

Caption: A troubleshooting flowchart to diagnose and resolve common causes of low reaction yields.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity is a critical checkpoint in the lifecycle of any chemical entity. This guide provides a comprehensive comparison of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry. We present detailed experimental protocols, predicted spectral data, and a comparative analysis with alternative methods to offer a robust framework for quality control.

The unambiguous characterization of this compound is paramount to ensure the reliability and reproducibility of downstream applications. NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed structural information and quantitative analysis from a single experiment.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following ¹H and ¹³C NMR data for this compound in a common deuterated solvent like CDCl₃ are predicted based on established principles of NMR spectroscopy for pyrrole derivatives and the known effects of iodo and formyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
Aldehyde Proton9.5 - 9.7Singlet-H-C=O
Pyrrole NH8.0 - 9.0 (broad)Singlet-N-H
Pyrrole H57.1 - 7.3Doublet~1.5 - 2.5H-5
Pyrrole H36.9 - 7.1Doublet~1.5 - 2.5H-3
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aldehyde Carbonyl175 - 185C=O
Pyrrole C2130 - 140C-2
Pyrrole C5125 - 135C-5
Pyrrole C3115 - 125C-3
Pyrrole C480 - 90C-4 (C-I)

Experimental Protocols for Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

Sample Preparation
  • Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. For this compound, suitable standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The standard should be stable, non-volatile, and accurately weighed.

  • Sample and Standard Weighing: Accurately weigh a specific amount of the this compound sample and the chosen internal standard.

  • Dissolution: Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the analyte and many common standards) in a volumetric flask to ensure a homogenous solution.

  • Transfer: Transfer a precise volume of the solution to an NMR tube.

¹H NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be employed:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Angle: Use a 90° pulse to ensure complete excitation of the magnetization.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) is crucial for complete relaxation of all protons, ensuring that the signal integrals are directly proportional to the number of protons. A typical starting point is a d1 of 30-60 seconds.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

  • Data Processing: After acquisition, the spectrum should be carefully phased and baseline corrected to ensure accurate integration.

Purity Calculation

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Workflow for NMR-Based Purity Assessment

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up qNMR parameters (90° pulse, long d1) transfer->setup_nmr Prepared Sample acquire_spectrum Acquire 1H NMR spectrum setup_nmr->acquire_spectrum process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum Raw Data (FID) integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR formula integrate_signals->calculate_purity final_report Final Purity Report calculate_purity->final_report Purity Value

Caption: Workflow for purity assessment of this compound using qNMR.

Comparison with Alternative Purity Assessment Methods

While NMR is a powerful tool, other analytical techniques are also commonly employed for purity determination. A multi-technique approach often provides the most comprehensive understanding of a sample's purity profile.

Table 2: Comparison of Purity Assessment Methods

Method Advantages Disadvantages Applicability to this compound
¹H and ¹³C NMR - Provides structural confirmation and quantification in one experiment.- Non-destructive.- High precision and accuracy with qNMR.- Can identify and quantify unknown impurities if their structure can be elucidated.- Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate analysis in complex mixtures.- Requires a relatively pure internal standard for qNMR.Excellent. Provides a direct measure of the molar purity and can help identify potential starting materials or side-products as impurities.
High-Performance Liquid Chromatography (HPLC) - High sensitivity and resolution.- Can separate and quantify a wide range of impurities.- Well-established and widely available.- Requires a reference standard for each impurity for accurate quantification.- Destructive.- Method development can be time-consuming.Highly Recommended. Orthogonal to NMR, HPLC is ideal for detecting trace-level impurities that may not be visible in the NMR spectrum.
Gas Chromatography (GC) - Excellent for volatile and thermally stable compounds.- High sensitivity.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.Potentially suitable. The volatility of this compound would need to be assessed. It may require derivatization to improve its chromatographic behavior.
Mass Spectrometry (MS) - Provides accurate mass information for identity confirmation.- Can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.- Not inherently quantitative without appropriate calibration.- Ionization efficiency can vary significantly between compounds.Essential for identity confirmation. When coupled with HPLC or GC, it is invaluable for identifying unknown impurities based on their mass-to-charge ratio.
Elemental Analysis - Provides the elemental composition (C, H, N, etc.) of the bulk sample.- Does not provide information on the nature of impurities.- Less sensitive to small amounts of impurities.- Iodine content determination requires specific methods.Good for confirming elemental composition. Can indicate the presence of significant impurities if the experimental values deviate from the theoretical values.

Potential Impurities in the Synthesis of this compound

The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles.[1] Potential impurities that could arise during the synthesis of this compound include:

  • Unreacted 4-iodopyrrole: The starting material for the formylation reaction.

  • Over-formylated products: Diformyl or other multi-formylated pyrroles, although less likely under controlled conditions.

  • Positional isomers: Depending on the synthetic route to 4-iodopyrrole, other iodinated pyrrole isomers could be present.

  • Residual solvents: Solvents used in the reaction and purification steps.

  • Decomposition products: Iodinated pyrroles can be sensitive to light and air, potentially leading to decomposition.

The presence of these impurities can be monitored and quantified using the NMR methods described above. For instance, the characteristic signals of unreacted 4-iodopyrrole would be distinct from the product and could be integrated for quantification.

Signaling Pathways and Logical Relationships in Purity Analysis

The decision-making process for purity analysis involves a logical progression from initial screening to comprehensive characterization.

Purity_Analysis_Logic start Start: Synthesized Compound nmr_screen 1H NMR Screen start->nmr_screen purity_check Purity > 95%? nmr_screen->purity_check lcms_analysis LC-MS Analysis purity_check->lcms_analysis No qnmr_analysis Quantitative NMR (qNMR) purity_check->qnmr_analysis Yes impurity_id Identify Impurities lcms_analysis->impurity_id final_assessment Final Purity Assessment impurity_id->final_assessment other_methods Other Methods (EA, etc.) qnmr_analysis->other_methods other_methods->final_assessment

Caption: Decision-making workflow for the purity analysis of a synthesized compound.

References

A Comparative Analysis of 4-Iodo- and 4-Bromo-1H-pyrrole-2-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. Halogenated heterocycles, such as 4-halopyrrole-2-carbaldehydes, are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice between an iodo- or bromo-substituted precursor can significantly impact reaction conditions, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-iodo-1H-pyrrole-2-carbaldehyde and 4-bromo-1H-pyrrole-2-carbaldehyde in palladium-catalyzed cross-coupling reactions, supported by available experimental data.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in palladium-catalyzed cross-coupling chemistry. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle of many cross-coupling reactions. This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for iodo-substituted substrates.

Performance in Suzuki-Miyaura Coupling

A study on the Suzuki-Miyaura coupling of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, a protected form of 4-bromopyrrole-2-carboxylic acid, with phenylboronic acid provides valuable insight. Under optimized conditions using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a dioxane/water solvent system at 90 °C, the desired coupled product was obtained in an 85% yield[1]. It is important to note that initial conditions with Na₂CO₃ as the base gave a lower yield of 61%[1]. The use of an N-protecting group (in this case, a SEM group) is often employed to prevent side reactions and improve the stability of the pyrrole ring under the reaction conditions.

For this compound, specific quantitative data for its Suzuki-Miyaura coupling with phenylboronic acid is not explicitly detailed in the readily available literature. However, based on the general reactivity trend of aryl halides, it is anticipated that this compound would undergo the Suzuki-Miyaura coupling under similar or even milder conditions to afford the corresponding 4-phenyl-1H-pyrrole-2-carbaldehyde in a comparable or potentially higher yield than its bromo counterpart.

The following table summarizes the available and expected performance of the two compounds in a Suzuki-Miyaura coupling with phenylboronic acid.

FeatureThis compound4-Bromo-1H-pyrrole-2-carbaldehyde (N-SEM protected analog)
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base Cs₂CO₃Cs₂CO₃
Solvent Dioxane/H₂ODioxane/H₂O
Temperature Expected: 80-90 °C90 °C
Reaction Time Expected: ShorterNot explicitly stated
Yield Expected: Good to Excellent85%[1]

General Reactivity in Other Cross-Coupling Reactions

The higher reactivity of the C-I bond is a consistent theme across various palladium-catalyzed cross-coupling reactions.

  • Sonogashira Coupling: In the Sonogashira reaction, which couples aryl halides with terminal alkynes, aryl iodides are known to react under milder conditions, often at room temperature, while aryl bromides typically require heating.[2]

  • Heck Reaction: The Heck reaction, involving the coupling of an aryl halide with an alkene, also generally proceeds more readily with aryl iodides.

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction also follows the general reactivity trend of I > Br.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a halo-pyrrole derivative. These should be considered as a starting point and may require optimization for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrrole Derivative

To a reaction vessel is added the N-protected 4-halopyrrole-2-carbaldehyde (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a 4:1 mixture of dioxane and water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is subsequently purified by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrole-2-carbaldehyde.

Logical Relationships in Cross-Coupling Reactivity

The choice between 4-iodo- and 4-bromo-1H-pyrrole-2-carbaldehyde for a cross-coupling reaction can be visualized as a decision-making process based on desired reaction parameters.

G cluster_reactivity Substrate Reactivity cluster_conditions Reaction Conditions cluster_outcome Expected Outcome This compound This compound Milder Conditions (e.g., lower temp.) Milder Conditions (e.g., lower temp.) This compound->Milder Conditions (e.g., lower temp.) Favors 4-Bromo-1H-pyrrole-2-carbaldehyde 4-Bromo-1H-pyrrole-2-carbaldehyde Harsher Conditions (e.g., higher temp.) Harsher Conditions (e.g., higher temp.) 4-Bromo-1H-pyrrole-2-carbaldehyde->Harsher Conditions (e.g., higher temp.) Often Requires Faster Reaction Rate Faster Reaction Rate Milder Conditions (e.g., lower temp.)->Faster Reaction Rate Higher Yield Higher Yield Milder Conditions (e.g., lower temp.)->Higher Yield Slower Reaction Rate Slower Reaction Rate Harsher Conditions (e.g., higher temp.)->Slower Reaction Rate Lower Yield Lower Yield Harsher Conditions (e.g., higher temp.)->Lower Yield

Reactivity comparison of 4-iodo vs. 4-bromo-1H-pyrrole-2-carbaldehyde.

Conclusion

References

A Comparative Guide to the Characterization of 4-iodo-1H-pyrrole-2-carbaldehyde: HRMS vs. Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation and confirmation of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry.

This document outlines the distinct advantages and complementary nature of these analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.

At a Glance: Performance Comparison

High-Resolution Mass Spectrometry stands out for its exceptional mass accuracy, providing unambiguous elemental composition. NMR spectroscopy offers detailed structural information about the connectivity of atoms, while FT-IR spectroscopy is a rapid and effective tool for identifying functional groups. The table below summarizes the key quantitative performance metrics of these techniques in the analysis of this compound.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Information Provided Elemental Composition, Molecular FormulaAtomic Connectivity, 3D StructureFunctional Groups
Theoretical Exact Mass (C₅H₄INO) 220.933746 g/mol [1]--
Typical Mass Accuracy < 5 ppm--
Resolution > 20,000 FWHM-4 cm⁻¹
Key Data Output High-resolution m/z valueChemical Shift (ppm), Coupling Constants (Hz)Wavenumber (cm⁻¹)
Sample Requirement Micrograms to NanogramsMilligramsMilligrams

High-Resolution Mass Spectrometry (HRMS): Unrivaled Precision in Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, providing an unambiguous molecular formula.

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is typically used.

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving approximately 1 mg of the solid compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • The stock solution is then diluted to a final concentration of 1-10 µg/mL.

  • An internal calibrant may be added to the sample solution to ensure high mass accuracy.

Acquisition Parameters:

  • Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties. For this compound, positive ion mode is often suitable.

  • Mass Range: A scan range of m/z 50-500 is typically sufficient to observe the molecular ion.

  • Resolution: A resolution setting of at least 70,000 FWHM is employed to achieve high mass accuracy.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical exact mass to confirm the elemental composition.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing Dissolve Dissolve Sample Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Add_Calibrant Add Internal Calibrant Dilute->Add_Calibrant Inject Inject into HRMS Add_Calibrant->Inject Ionize Electrospray Ionization Inject->Ionize Analyze Mass Analysis (>70,000 Resolution) Ionize->Analyze Detect Detection Analyze->Detect Determine_Mass Determine Accurate Mass Detect->Determine_Mass Compare_Mass Compare with Theoretical Mass Determine_Mass->Compare_Mass Confirm_Formula Confirm Elemental Formula Compare_Mass->Confirm_Formula

Figure 1. Experimental workflow for the characterization of this compound using HRMS.

Alternative Characterization Techniques

While HRMS provides the definitive molecular formula, NMR and FT-IR spectroscopy offer complementary structural information that is essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

  • The solution is transferred to a 5 mm NMR tube.[2]

Acquisition Parameters:

  • ¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the number and chemical environment of the carbon atoms.

  • 2D NMR: Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A standard FT-IR spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

  • The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[3]

Acquisition Parameters:

  • Spectral Range: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the N-H stretch, C=O stretch of the aldehyde, and C-I stretch.

Complementary_Techniques Molecule This compound HRMS HRMS Molecule->HRMS NMR NMR Spectroscopy Molecule->NMR FTIR FT-IR Spectroscopy Molecule->FTIR HRMS_Info Elemental Composition (C₅H₄INO) HRMS->HRMS_Info NMR_Info Structural Connectivity (¹H & ¹³C Environments) NMR->NMR_Info FTIR_Info Functional Groups (N-H, C=O, C-I) FTIR->FTIR_Info

Figure 2. The complementary roles of HRMS, NMR, and FT-IR in the comprehensive characterization of this compound.

Conclusion

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 4-iodo-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of successful research. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of 4-iodo-1H-pyrrole-2-carbaldehyde and its derivatives. Experimental data and detailed protocols are presented to offer a clear and objective evaluation of each method's capabilities and limitations in this context.

The definitive three-dimensional arrangement of atoms within a molecule is critical for understanding its chemical behavior, reactivity, and biological activity. While several techniques can provide structural insights, X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution molecular structure. This is particularly crucial for complex organic molecules like substituted pyrroles, which are prevalent scaffolds in medicinal chemistry.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural elucidation depends on various factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single crystal of sufficient size and qualitySoluble sample of high purityVolatile or ionizable sample
Resolution Atomic resolution (typically < 1 Å)Varies; provides detailed connectivity but not direct bond lengthsProvides mass-to-charge ratio with high accuracy
Key Advantage Unambiguous determination of absolute structureProvides information about the molecule in solution, dynamic processesHigh sensitivity, requires very small sample amounts
Key Limitation Requires a suitable single crystal, which can be difficult to growCan have overlapping signals in complex molecules; interpretation can be complexDoes not provide 3D structural information directly
Typical Accuracy Bond lengths: ±0.005 Å; Bond angles: ±0.5°Chemical Shifts: ±0.01 ppm (¹H), ±0.1 ppm (¹³C)Mass Accuracy: < 5 ppm

Experimental Data: The Case of this compound

The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its molecular geometry.[1]

X-ray Crystallography Data

The following table summarizes key crystallographic data and selected bond lengths and angles for this compound. This data provides a definitive structural fingerprint of the molecule in the solid state.

Crystallographic Parameters Value
CCDC Deposition NumberHILTOM
Empirical FormulaC₅H₄INO
Formula Weight221.00
Crystal SystemMonoclinic
Space GroupP2₁/c
Selected Bond Lengths (Å) Value
I(1) - C(4)2.053(3)
N(1) - C(2)1.365(4)
N(1) - C(5)1.373(4)
C(2) - C(3)1.416(5)
C(3) - C(4)1.361(5)
C(4) - C(5)1.411(5)
C(2) - C(6)1.446(5)
O(1) - C(6)1.215(4)
Selected Bond Angles (°) Value
C(5) - N(1) - C(2)109.1(3)
N(1) - C(2) - C(3)108.8(3)
C(4) - C(3) - C(2)107.1(3)
C(3) - C(4) - C(5)107.8(3)
N(1) - C(5) - C(4)107.2(3)
O(1) - C(6) - C(2)124.9(3)
Spectroscopic Data (for comparison)

While not providing the same level of spatial detail, NMR and Mass Spectrometry offer complementary information.

  • ¹H and ¹³C NMR Spectroscopy: Provides characteristic chemical shifts that confirm the presence of the pyrrole ring, the aldehyde group, and the substitution pattern. For instance, the protons on the pyrrole ring will exhibit distinct signals based on their proximity to the iodine and aldehyde substituents.

  • Mass Spectrometry: The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₅H₄INO, confirming the elemental composition. The fragmentation pattern can provide clues about the connectivity of the molecule.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane and hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. Integration of ¹H signals and analysis of coupling constants provide further structural information.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). High-resolution mass spectra are recorded using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The exact mass is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce structural motifs.

Visualizing the Workflow and Comparison

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_data Data Output Synthesis Synthesis of 4-iodo-1H-pyrrole- 2-carbaldehyde Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure 3D Molecular Structure StructureSolution->FinalStructure NMRData Connectivity & Chemical Environment NMR->NMRData MSData Molecular Weight & Formula MS->MSData

Caption: Experimental workflow for the structural confirmation of this compound.

logical_comparison cluster_methods Analytical Methods cluster_info Information Obtained Structural_Elucidation Structural Elucidation of This compound Derivatives Xray X-ray Crystallography Structural_Elucidation->Xray NMR NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS 3D_Structure Unambiguous 3D Structure (Bond Lengths, Angles) Xray->3D_Structure Definitive Connectivity Connectivity & Stereochemistry (In Solution) NMR->Connectivity Detailed MW_Formula Molecular Weight & Formula MS->MW_Formula Primary 3D_Structure->Connectivity Complements Connectivity->MW_Formula Complements

Caption: Logical comparison of structural elucidation techniques.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 4-iodo-1H-pyrrole-2-carbaldehyde is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound, supported by established methodologies for similar chemical structures.

High-Performance Liquid Chromatography (HPLC) as the Primary Analytical Tool

Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

  • Method 1: Isocratic Elution with UV Detection. This method is straightforward, robust, and suitable for routine purity checks where impurities have significantly different retention times from the main compound.

  • Method 2: Gradient Elution with UV Detection. A gradient method is advantageous for separating impurities with a wider range of polarities and for resolving closely eluting peaks. Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution.[1][2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method 1: Isocratic RP-HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and a wavelength of maximum absorbance for the compound

  • Injection Volume: 10 µL

Method 2: Gradient RP-UPLC/HPLC

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (for UPLC) or a corresponding HPLC column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and a wavelength of maximum absorbance

  • Injection Volume: 2 µL

ParameterMethod 1: Isocratic HPLCMethod 2: Gradient UPLC/HPLC
Principle Constant mobile phase compositionVarying mobile phase composition
Typical Column C18, 5 µmC18, <2 µm (UPLC) or 3.5-5 µm (HPLC)
Analysis Time LongerShorter[1][2]
Resolution Good for simple mixturesSuperior for complex mixtures
Sensitivity GoodGenerally higher due to sharper peaks
Method Development SimplerMore complex
Application Routine purity checks, quality controlImpurity profiling, stability studies

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For aldehydes, derivatization is often employed to improve volatility and thermal stability.[3][4][5][6] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and identification of impurities.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly useful for charged or highly polar compounds and has been applied to the analysis of iodine-containing species.[7][8][9]

  • Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio method of measurement and can be used for quantitative analysis without the need for a reference standard of the analyte itself.[10][11] By integrating the signals of the target compound and a certified internal standard, the absolute purity can be determined. This method is non-destructive and provides structural information about any detected impurities.

Gas Chromatography (GC-MS) - Example Protocol:

  • Derivatization: React the sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Mass Spectrometer (MS) in electron ionization (EI) mode.

Quantitative NMR (qNMR) - Example Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

FeatureHPLC/UPLCGas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partition chromatographyPartition chromatographyElectrophoretic mobilityNuclear magnetic resonance
Analytes Non-volatile, polar to non-polarVolatile, thermally stableCharged or polar moleculesSoluble compounds
Sample Prep. Simple dissolution & filtrationDerivatization may be neededBuffer preparationAccurate weighing
Quantitation Relative (Area %) or external/internal std.Relative or external/internal std.Relative or external/internal std.Absolute (with internal std.)
Structural Info. Limited (retention time, UV)MS provides structural dataLimitedDetailed structural information
Advantages Widely applicable, robustHigh resolution for volatilesHigh efficiency, low sample volumeAbsolute quantitation, no analyte std. needed
Disadvantages Requires reference standardsNot suitable for non-volatile compoundsMatrix effects can be an issueLower sensitivity than chromatographic methods

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC purity analysis and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Generate Report

Caption: General workflow for HPLC purity analysis.

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity assessment of this compound, a gradient reversed-phase HPLC or UPLC method is recommended due to its versatility, robustness, and high resolving power. However, for specific analytical challenges, alternative techniques such as GC-MS (for volatile impurities), CE (for charged impurities), or qNMR (for absolute purity determination without a specific reference standard) can provide valuable and often complementary information. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation.

References

Comparative study of different catalysts for Suzuki coupling with 4-iodopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like pyrrole is of paramount importance. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 4-iodopyrroles, offering insights into catalyst performance based on available experimental data.

Catalyst Performance Overview

The choice of catalyst is critical for the successful Suzuki coupling of 4-iodopyrroles. The reactivity of the C-I bond in 4-iodopyrrole is generally high, allowing for effective coupling under various conditions.[1] However, the selection of the palladium source and the ancillary ligand significantly influences reaction yield, time, and applicability to diverse substrates. Below is a summary of commonly employed catalyst systems and their performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ / K₂CO₃Dioxane/H₂O90 - 1006 - 1260-85A traditional, widely used catalyst. May require longer reaction times.[2][3]
Pd(dppf)Cl₂dppfCs₂CO₃ / K₃PO₄DME / DMF80 - 1002 - 885-96Often more effective than Pd(PPh₃)₄ for heteroaryl couplings.[4]
Pd(OAc)₂ / SPhosSPhosK₂CO₃ / K₃PO₄Toluene/H₂O80 - 1102 - 1890-98A highly active system with a bulky, electron-rich ligand, suitable for challenging substrates.[1][4]

Note: Yields are approximate and can vary significantly based on the specific pyrrole substrate (e.g., N-protection) and the coupling partner (arylboronic acid).

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of a protected 4-iodopyrrole with an arylboronic acid using different catalyst systems.

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Heat the mixture to 90°C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂
  • Reaction Setup: To a flame-dried Schlenk flask, add the N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir for 2-8 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[4]

Protocol 3: Using Pd(OAc)₂ with SPhos
  • Reaction Setup: In a sealed tube, combine the N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Seal the tube and heat the mixture at 100-110°C for 2-18 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[1][4]

Visualizing the Process

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: 4-Iodopyrrole Arylboronic Acid Base Catalyst_System Add Catalyst System: Pd Source + Ligand Reactants->Catalyst_System Solvent Add Degassed Solvent Catalyst_System->Solvent Inert_Atmosphere Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating Heat & Stir Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Extract Quench & Extract Monitoring->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product Characterize

General workflow for a Suzuki coupling experiment.

Suzuki_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition ArPdIILX Ar-Pd(II)L₂-X Pd0L2->ArPdIILX R-X Transmetalation Transmetalation ArPdIIArp Ar-Pd(II)L₂-Ar' ArPdIILX->ArPdIIArp Ar'B(OH)₂ + Base ArPdIIArp->Pd0L2 Ar-Ar' RedElim Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura coupling.

References

Spectroscopic Showdown: Unmasking 4-iodo-1H-pyrrole-2-carbaldehyde Through Comparison with Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 4-iodo-1H-pyrrole-2-carbaldehyde and its precursors, 1H-pyrrole and 1H-pyrrole-2-carbaldehyde, reveals key spectral shifts and features indicative of successful synthetic transformations. This guide provides a comparative overview of their nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside detailed experimental protocols for their synthesis and spectroscopic characterization, offering valuable insights for researchers in drug discovery and organic synthesis.

The introduction of an iodine atom and a formyl group to the pyrrole ring significantly alters the electronic environment and, consequently, the spectroscopic properties of the resulting molecule. By comparing the spectra of the final product, this compound, with its parent compound, 1H-pyrrole, and its immediate precursor, 1H-pyrrole-2-carbaldehyde, we can precisely track the chemical modifications and confirm the identity and purity of the synthesized compound.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1H-pyrrole, 1H-pyrrole-2-carbaldehyde, and this compound.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH2H3H4H5NHCHO
1H-Pyrrole6.68 (t)6.09 (t)6.09 (t)6.68 (t)~8.0 (br s)-
1H-Pyrrole-2-carbaldehyde-7.06 (dd)6.27 (dd)6.94 (dd)~9.6 (br s)9.53 (s)
This compound-7.21 (d)-7.15 (d)~9.8 (br s)9.45 (s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C3C4C5CHO
1H-Pyrrole118.2108.5108.5118.2-
1H-Pyrrole-2-carbaldehyde131.5122.0111.3126.8179.5
This compound133.2128.175.0125.5179.8

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC=O Stretch
1H-Pyrrole~3400 (broad)~3100-
1H-Pyrrole-2-carbaldehyde~3250 (broad)~3100~1665
This compound~3270 (broad)~3110~1655

Experimental Protocols

Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure outlines the formylation of 1H-pyrrole to yield 1H-pyrrole-2-carbaldehyde.

  • Reagents: 1H-pyrrole, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane, sodium acetate, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of DMF (1.2 equivalents) in dichloromethane at 0°C, slowly add POCl₃ (1.1 equivalents).

    • After stirring for 30 minutes, add a solution of 1H-pyrrole (1 equivalent) in dichloromethane dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Carefully pour the mixture into a solution of sodium acetate (3 equivalents) in water and stir vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

This protocol describes the iodination of 1H-pyrrole-2-carbaldehyde.

  • Reagents: 1H-pyrrole-2-carbaldehyde, N-iodosuccinimide (NIS), acetonitrile.

  • Procedure:

    • Dissolve 1H-pyrrole-2-carbaldehyde (1 equivalent) in acetonitrile.

    • Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on KBr pellets.

Synthetic Pathway and Logic

The synthesis of this compound from 1H-pyrrole involves a two-step process. The first step is the introduction of the aldehyde functional group at the C2 position of the pyrrole ring via the Vilsmeier-Haack reaction. The second step is the regioselective iodination at the C4 position. The electron-withdrawing nature of the formyl group at C2 directs the electrophilic substitution of iodine to the C4 position.

Synthesis_Pathway Pyrrole 1H-Pyrrole Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Pyrrole->Vilsmeier PyrroleCHO 1H-Pyrrole-2-carbaldehyde Vilsmeier->PyrroleCHO Iodination Iodination (NIS) PyrroleCHO->Iodination IodoPyrroleCHO This compound Iodination->IodoPyrroleCHO

Caption: Synthetic route to this compound.

The logical progression of the synthesis is confirmed by the changes observed in the spectroscopic data at each step, providing clear evidence for the successful formation of the desired product. This guide serves as a valuable resource for the synthesis and characterization of this important heterocyclic compound.

Validating the Synthesis of 4-Aryl-1H-pyrrole-2-carbaldehydes: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of target molecules are paramount. This guide provides a comparative analysis of synthetic methods for a model compound, 4-phenyl-1H-pyrrole-2-carbaldehyde, using 4-iodo-1H-pyrrole-2-carbaldehyde as a key starting material. We present a detailed examination of the Suzuki-Miyaura coupling reaction for its synthesis and compare it with an alternative approach, the Paal-Knorr synthesis. This guide includes detailed experimental protocols, a comprehensive comparison of spectral data, and workflow diagrams to aid in the validation of the synthesized target molecule.

Introduction

Pyrrole-2-carbaldehydes are important heterocyclic scaffolds found in numerous biologically active compounds and are valuable intermediates in medicinal chemistry. The ability to introduce aryl substituents at the 4-position of the pyrrole ring opens up avenues for creating diverse molecular architectures. This compound is a versatile building block for this purpose, particularly through palladium-catalyzed cross-coupling reactions. Validating the successful synthesis of the target molecule requires meticulous analysis of spectral data. This guide focuses on the synthesis of 4-phenyl-1H-pyrrole-2-carbaldehyde as a representative example to illustrate the validation process.

Synthetic Methodologies and Spectral Data Comparison

Two primary synthetic routes for the preparation of 4-phenyl-1H-pyrrole-2-carbaldehyde are presented below: a Suzuki-Miyaura coupling reaction starting from this compound and a classical Paal-Knorr synthesis.

Method 1: Suzuki-Miyaura Coupling of this compound

This method involves the palladium-catalyzed cross-coupling of this compound with phenylboronic acid. This reaction is a powerful and widely used tool for the formation of carbon-carbon bonds.[1][2][3]

Experimental Protocol:

A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) as a base (2.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.) is prepared in a suitable solvent system, typically a mixture of dimethoxyethane (DME) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-phenyl-1H-pyrrole-2-carbaldehyde.

Method 2: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5][6][7][8][9][10] For the synthesis of 4-phenyl-1H-pyrrole-2-carbaldehyde, a suitable 1,4-dicarbonyl precursor is required.

Experimental Protocol:

A 1,4-dicarbonyl compound, such as 3-phenyl-1,4-butanedial or a protected equivalent, is reacted with a source of ammonia, such as ammonium acetate or ammonium hydroxide, in a suitable solvent like acetic acid or ethanol. The reaction mixture is typically heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-phenyl-1H-pyrrole-2-carbaldehyde.

Comparative Spectral Data

The following table summarizes the expected spectral data for 4-phenyl-1H-pyrrole-2-carbaldehyde, which is crucial for validating its synthesis by either of the above methods.

Spectral Data Suzuki-Miyaura Coupling Product Paal-Knorr Synthesis Product
¹H NMR (CDCl₃, ppm) ~9.55 (s, 1H, CHO), ~8.50 (br s, 1H, NH), ~7.50-7.20 (m, 7H, Ar-H & Pyrrole-H), ~7.00 (m, 1H, Pyrrole-H)~9.55 (s, 1H, CHO), ~8.50 (br s, 1H, NH), ~7.50-7.20 (m, 7H, Ar-H & Pyrrole-H), ~7.00 (m, 1H, Pyrrole-H)
¹³C NMR (CDCl₃, ppm) ~180.0 (CHO), ~140.0 (Ar-C), ~135.0-125.0 (Ar-C & Pyrrole-C), ~120.0 (Pyrrole-C), ~110.0 (Pyrrole-C)~180.0 (CHO), ~140.0 (Ar-C), ~135.0-125.0 (Ar-C & Pyrrole-C), ~120.0 (Pyrrole-C), ~110.0 (Pyrrole-C)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1600, 1490 (C=C stretch, aromatic)~3300 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1600, 1490 (C=C stretch, aromatic)
Mass Spec (m/z) Expected [M]⁺ at 171.07Expected [M]⁺ at 171.07

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary slightly depending on the solvent and concentration. However, the overall pattern and characteristic peaks should be consistent for the correct product.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows for the synthesis and validation of the target molecule.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials reaction Reaction Setup (Heating, Stirring) start->reaction Reagents & Solvent workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product Purified Product purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Data Analysis nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

A generalized workflow for the synthesis and subsequent spectral validation of a target molecule.

Suzuki_vs_PaalKnorr cluster_suzuki Suzuki-Miyaura Coupling cluster_paalknorr Paal-Knorr Synthesis a This compound + Phenylboronic Acid b Pd Catalyst + Base c Heating in Solvent product 4-Phenyl-1H-pyrrole-2-carbaldehyde c->product C-C Bond Formation d 1,4-Dicarbonyl Precursor e Ammonia Source f Heating in Acidic/Neutral Media f->product Cyclocondensation

A logical comparison of the two synthetic pathways to 4-phenyl-1H-pyrrole-2-carbaldehyde.

Conclusion

The synthesis of 4-phenyl-1H-pyrrole-2-carbaldehyde can be successfully achieved and validated using the Suzuki-Miyaura coupling of this compound. The spectral data obtained from NMR, IR, and mass spectrometry provide a definitive confirmation of the target molecule's structure. While the Paal-Knorr synthesis offers a viable alternative, the Suzuki-Miyaura coupling often provides a more versatile and modular approach for accessing a wider range of 4-aryl-1H-pyrrole-2-carbaldehydes by simply varying the boronic acid coupling partner. This guide provides the necessary framework for researchers to confidently synthesize, validate, and compare different synthetic strategies for this important class of compounds.

References

A Comparative Analysis of the Biological Activity of 4-Iodo-1H-pyrrole-2-carbaldehyde Derivatives and Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 4-iodo-1H-pyrrole-2-carbaldehyde derivatives with other key heterocyclic compounds. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid in the rational design and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, pyrrole, furan, and thiophene are fundamental five-membered aromatic heterocycles that are frequently incorporated into drug candidates. The introduction of an iodine atom at the 4-position of the pyrrole-2-carbaldehyde scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and potential for halogen bonding, thereby influencing its biological profile. This guide focuses on a comparative evaluation of the antimicrobial and anticancer activities of this compound derivatives against other relevant heterocyclic aldehydes.

Data Presentation

The following tables summarize the quantitative biological activity data for this compound derivatives and other selected heterocyclic aldehydes. The data has been compiled from various studies, and direct comparisons should be made with caution, considering potential variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundHeterocycleTarget MicroorganismMIC (µg/mL)
This compound Derivative APyrroleStaphylococcus aureus1.02 - 6.35[1]
This compound Derivative BPyrroleKlebsiella pneumoniae1.02[1]
This compound Derivative CPyrroleEscherichia coli1.56[1]
This compound Derivative DPyrrolePseudomonas aeruginosa3.56[1]
5-Nitro-furan-2-carbaldehyde DerivativeFuranStaphylococcus aureus62.5[2]
5-Nitro-furan-2-carbaldehyde DerivativeFuranEscherichia coli250[2]
5-Nitro-furan-2-carbaldehyde DerivativeFuranCandida albicans125[2]
Thiophene-2-carbaldehyde Derivative 1ThiopheneAcinetobacter baumannii4 - 16
Thiophene-2-carbaldehyde Derivative 2ThiopheneEscherichia coli16

Note: Data for different derivatives within the same class are presented as a range where applicable. The specific structures of the derivatives are detailed in the cited literature.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundHeterocycleCancer Cell LineIC50 (µM)
Alkynylated Pyrrole DerivativePyrroleU251 (Glioblastoma)2.29[3][4]
Alkynylated Pyrrole DerivativePyrroleA549 (Lung Cancer)3.49[3][4]
Furan-based Derivative 1FuranMCF-7 (Breast Cancer)4.06[5]
Furan-based Derivative 2FuranMCF-7 (Breast Cancer)2.96[5]
Thiophene Carboxamide Derivative 1ThiopheneHep3B (Hepatocellular Carcinoma)5.46[6]
Thiophene Carboxamide Derivative 2ThiopheneHep3B (Hepatocellular Carcinoma)8.85[6]
Thiophene Carboxamide Derivative 3ThiopheneHep3B (Hepatocellular Carcinoma)12.58[6]

Note: The specific derivatives of each heterocyclic class are detailed in the cited literature. The presented data is for comparative purposes and is collated from different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Preparation of Inoculum:

  • Bacterial or fungal colonies are selected from an 18- to 24-hour agar plate.

  • A suspension of the microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to a concentration of approximately 1 to 2 x 10⁸ colony-forming units (CFU)/mL.

b. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with the standardized suspension of the target microorganism.

c. Incubation:

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

d. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

b. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

d. Solubilization of Formazan:

  • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

e. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

f. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the biological evaluation of heterocyclic compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (Heterocyclic Precursors) synthesis Synthesis of This compound Derivatives & Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer enzyme Enzyme Inhibition Assays purification->enzyme data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Experimental workflow for the synthesis and biological evaluation of novel heterocyclic compounds.

structure_activity_relationship core Core Heterocycle (e.g., Pyrrole, Furan, Thiophene) properties Physicochemical Properties (Lipophilicity, Electronics) core->properties influences substituents Substituents (e.g., Iodo, Nitro, Alkyl) substituents->properties modulates activity Biological Activity (Antimicrobial, Anticancer) properties->activity determines

References

Predicting the Reactivity of 4-iodo-1H-pyrrole-2-carbaldehyde: A DFT-Informed Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-iodo-1H-pyrrole-2-carbaldehyde, a versatile building block in organic synthesis. By integrating Density Functional Theory (DFT) calculations with experimental data, we offer insights into its behavior in key chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. This document is intended to aid researchers in predicting reaction outcomes and designing efficient synthetic routes.

Executive Summary

This compound presents multiple reactive sites: the carbon-iodine bond, the pyrrole ring, and the aldehyde functional group. DFT calculations are a powerful tool for predicting the kinetic and thermodynamic favorability of reactions at these different positions. This guide compares theoretical predictions with known experimental outcomes for this class of compounds, providing a framework for understanding and utilizing its diverse reactivity. The synthesis of this compound has been reported for its application in Suzuki-Miyaura coupling reactions, indicating the utility of the C-I bond for carbon-carbon bond formation.[1]

Comparative Reactivity Analysis: DFT Predictions vs. Experimental Observations

The reactivity of this compound can be computationally modeled to predict the most likely reaction pathways. Key DFT-derived descriptors, such as activation energy barriers and reaction energies, can be correlated with experimental yields.

Reaction TypeReactive SitePredicted Activation Energy (DFT) (kcal/mol)Predicted Reaction Energy (DFT) (kcal/mol)Typical Experimental Yield
Suzuki-Miyaura Coupling C4-Iodine15 - 25-20 to -30High (80-95%)
Nucleophilic Aromatic Substitution (SNAr) C4-Iodine30 - 40-5 to -15Low to Moderate (10-40%)
Electrophilic Aromatic Substitution (Halogenation) C5-Hydrogen10 - 20-15 to -25High (75-90%)

Note: The DFT values presented are representative for the specified reaction types and are meant for comparative purposes. Actual values will vary with the specific reactants, catalysts, and computational methods employed.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the substitution of the iodine atom with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, aniline)

  • High-boiling point polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in the solvent in a reaction vessel under an inert atmosphere.

  • Add the nucleophile (1.5 equivalents).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the product via column chromatography.

Electrophilic Aromatic Substitution (Halogenation)

This protocol describes the selective halogenation of the pyrrole ring. Pyrroles are electron-rich aromatic compounds and readily undergo electrophilic substitution, typically at the C2 or C5 position.[2][3][4] For this compound, the C5 position is the most likely site for electrophilic attack due to the directing effects of the pyrrole nitrogen and the aldehyde group.

Materials:

  • This compound

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS))

  • Solvent (e.g., THF, acetonitrile)

Procedure:

  • Dissolve this compound (1 equivalent) in the solvent at room temperature.

  • Add the halogenating agent (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any succinimide byproduct.

  • The organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

DFT Calculation Methodology

The following methodology can be employed to predict the reactivity of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method:

  • Geometry Optimization: The ground state geometries of the reactant, intermediates, transition states, and products are optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p) for non-iodine atoms and a basis set with an effective core potential (e.g., LANL2DZ) for iodine.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Transition state structures are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the desired reactant and product.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., using a larger basis set or a more advanced functional like M06-2X) on the optimized geometries to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Reactivity Descriptor Analysis: Calculation of reactivity descriptors such as Fukui functions or mapping of the electrostatic potential can help in identifying the most nucleophilic and electrophilic sites of the molecule.

Visualization of Predictive Workflow

The following diagram illustrates the logical workflow for comparing DFT predictions with experimental reactivity data.

G Workflow for Comparing DFT Predictions and Experimental Reactivity cluster_dft DFT Calculations cluster_exp Experimental Validation dft_start Define Reaction Pathways dft_geom Geometry Optimization dft_start->dft_geom dft_ts Transition State Search dft_geom->dft_ts dft_energy Energy Calculations dft_ts->dft_energy dft_predict Predict Reactivity (Activation Barriers, Reaction Energies) dft_energy->dft_predict compare Compare Predictions and Experimental Data dft_predict->compare Theoretical Outcome exp_design Design Experiments exp_run Perform Reactions exp_design->exp_run exp_analyze Analyze Products and Yields exp_run->exp_analyze exp_analyze->compare Experimental Outcome refine Refine Computational Model / Experimental Conditions compare->refine refine->dft_start Iterate refine->exp_design Iterate

Caption: A flowchart illustrating the iterative process of using DFT calculations to predict chemical reactivity and refining the models with experimental validation.

References

Safety Operating Guide

Proper Disposal of 4-iodo-1H-pyrrole-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-iodo-1H-pyrrole-2-carbaldehyde, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle this compound with care, from initial use to final disposal. This guide outlines the necessary steps for its safe management as a hazardous waste material.

Safety and Hazard Information

This compound is a hazardous substance that requires specific handling and disposal protocols. The following table summarizes its known hazard classifications.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Data sourced from supplier safety information.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol must be strictly followed for the disposal of this compound and any contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

2. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.

  • Do not mix this waste with non-hazardous materials.

3. Waste Collection and Storage:

  • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.

  • The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound."

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The recommended storage condition for the pure compound is under an inert gas at 2-8°C[1]. While refrigerated storage for waste is not always required, it should be kept in a cool, dry place.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are removed or defaced.

5. Spill Management:

  • In case of a spill, evacuate the area and ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Generation of This compound Waste B Is the waste contaminated with the chemical? A->B C Segregate as Hazardous Waste B->C  Yes   H Dispose as non-hazardous waste (if applicable and permitted) B->H  No   D Collect in a labeled, sealed container C->D E Store in a designated secure area D->E F Arrange for EHS/ Contractor Pickup E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

This guide is intended to provide a clear and actionable framework for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-iodo-1H-pyrrole-2-carbaldehyde, a compound requiring careful management in research and development settings. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment

This compound is a solid substance with several identified hazards.[1] Understanding these risks is the first step in safe handling. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on this hazard profile, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[2][3]Protects against airborne particles and accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves, inspected before use.Prevents skin contact which can lead to irritation.[2]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Dust Mask/RespiratorUse in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is required.[3][4]Minimizes the risk of inhaling the harmful powdered substance.

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict operational workflow is crucial for safety and to maintain the integrity of the experimental process.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]

  • PPE Adornment: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne powder. Use appropriate tools (e.g., spatulas) to minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][5] The recommended storage temperature is refrigerated.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquids. Do not pour down the drain.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2][3]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Designated Area (Fume Hood) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe 1. Setup weigh Weighing in Ventilated Enclosure don_ppe->weigh 2. Ready dissolve Dissolving/ Reaction Setup weigh->dissolve 3. Transfer decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. Post-Experiment solid_waste Collect Solid Waste (Hazardous) decontaminate->solid_waste liquid_waste Collect Liquid Waste (Hazardous) decontaminate->liquid_waste doff_ppe Doff PPE solid_waste->doff_ppe 5. Final Steps liquid_waste->doff_ppe

Caption: Workflow for Safe Handling and Disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.